Astragenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22+,23+,24+,27-,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNESISUQBYQIIU-LOIFQKOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170200 | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86541-79-9 | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Natural Sources of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the natural sources, isolation protocols, and biological significance of the tetracyclic triterpenoid, (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.
Primary Natural Source: The Genus Astragalus
The primary scientifically documented natural source of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, a compound also known by the common name Astragenol , is the root of various species within the Astragalus genus, most notably Astragalus mongholicus and Astragalus membranaceus.[1] These plants have a long history of use in traditional medicine, particularly in China, for their purported immunomodulatory and health-promoting properties.
It is critical to distinguish this compound from the structurally similar and more widely studied Cyclothis compound. While both are tetracyclic triterpenoids, this compound possesses a lanostane skeleton, whereas Cyclothis compound has a cycloartane skeleton, characterized by a cyclopropane ring between C-9 and C-10. This structural distinction is vital for accurate identification and mechanistic studies.
While the fungus Ganoderma lucidum is a prolific source of a diverse array of lanostane-type triterpenoids, collectively known as ganoderic acids, there is currently no definitive scientific literature confirming the isolation of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol from this species.[2][3][4]
Quantitative Analysis
Quantitative data on the concentration of this compound in Astragalus species is limited in publicly available literature. The yield of triterpenoids from natural sources can vary significantly based on factors such as plant species, age, growing conditions, and the extraction methodology employed. For comparison, the related compound, Cyclothis compound, is typically found in low concentrations, necessitating efficient extraction and purification techniques.
| Compound | Natural Source | Typical Yield (General Triterpenoids) | Reference |
| Triterpenoid Saponins (including this compound precursors) | Astragalus spp. (Root) | Variable; often requires hydrolysis from glycosidic forms. | General knowledge from phytochemistry literature |
Experimental Protocols: Isolation and Purification
The isolation of this compound from Astragalus root typically involves a multi-step process beginning with the extraction of total triterpenoids, often in their glycosidic forms (astragalosides). The aglycone, this compound, is then liberated through acid hydrolysis.
General Extraction and Hydrolysis Workflow
A representative workflow for the isolation of this compound from Astragalus root is as follows:
Caption: General workflow for the isolation of this compound.
Detailed Methodologies
a) Extraction of Total Saponins:
-
Powdered, dried roots of Astragalus membranaceus are refluxed with an organic solvent, typically 70-95% ethanol, for several hours.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. The triterpenoid saponins are typically enriched in the n-butanol fraction.
b) Acid Hydrolysis:
-
The n-butanol fraction containing the astragalosides is subjected to acid hydrolysis to cleave the sugar moieties.
-
This is commonly achieved by heating the extract in a solution of an acid, such as 2M hydrochloric acid or sulfuric acid, in a methanol-water mixture.
-
The reaction mixture is then neutralized and extracted with a non-polar solvent like ethyl acetate to isolate the aglycones.
c) Chromatographic Purification:
-
The crude aglycone extract is subjected to column chromatography over silica gel.
-
A gradient elution system, for instance, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the different triterpenoids.
-
Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing the target compound are pooled and may require further purification using preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Signaling Pathways and Biological Activity
Due to the close structural similarity, the biological activities of this compound are often discussed in the context of Cyclothis compound. The primary signaling pathway implicated in the action of Cyclothis compound is the Src/MEK/ERK pathway .[5][6] This pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival.
Activation of the Src/MEK/ERK pathway by Cyclothis compound has been linked to the activation of telomerase, an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. Telomere shortening is a hallmark of cellular aging.
The Src/MEK/ERK Signaling Cascade
The activation of this pathway by an agonist like Cyclothis compound (and putatively this compound) can be visualized as follows:
Caption: The Src/MEK/ERK signaling pathway activated by Cyclothis compound.
Pathway Description:
-
The binding of the ligand to a cell surface receptor (such as the Epidermal Growth Factor Receptor, EGFR) initiates the signaling cascade.
-
This leads to the activation of the non-receptor tyrosine kinase, c-Src.
-
Activated c-Src then phosphorylates and activates MEK (also known as MAP2K).
-
MEK, in turn, phosphorylates and activates ERK (also known as MAPK).
-
Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors.
-
These transcription factors then modulate the expression of genes involved in cellular processes, including the activation of telomerase.
Conclusion
(3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, or this compound, is a significant bioactive triterpenoid naturally occurring in Astragalus species. Its isolation requires a systematic approach of extraction, hydrolysis, and chromatographic purification. While its biological activities are still under active investigation, the established role of the structurally similar Cyclothis compound in activating the Src/MEK/ERK pathway provides a strong foundation for future research into the therapeutic potential of this compound. Further studies are warranted to elucidate the precise quantitative distribution of this compound in different Astragalus species and to fully characterize its unique pharmacological profile.
References
- 1. Cyclothis compound - LKT Labs [bioscience.co.uk]
- 2. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Discovery and Isolation of Cycloastragenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloastragenol (CAG) is a tetracyclic triterpenoid saponin derived from the roots of Astragalus membranaceus, a plant with a long history in traditional Chinese medicine. Identified as the aglycone of Astragaloside IV, Cyclothis compound has garnered significant scientific interest primarily due to its function as a potent telomerase activator, presenting potential therapeutic applications in age-related diseases, immune system enhancement, and antiviral therapies. This technical guide provides a comprehensive overview of the discovery of Cyclothis compound, detailed experimental protocols for its isolation and purification, and an examination of the key signaling pathways it modulates. All quantitative data are summarized for comparative analysis, and logical and biological pathways are visualized to facilitate understanding.
Discovery and Background
Cyclothis compound was first identified during the chemical analysis of saponins from the roots of Astragalus species. It is the genuine sapogenin, or non-sugar portion, of Astragaloside IV (ASI), which is one of the most abundant active compounds in the plant[1]. The realization that Cyclothis compound itself possesses significant biological activity, particularly the ability to activate the enzyme telomerase, marked a pivotal point in its research trajectory[2]. Telomerase is crucial for maintaining the length of telomeres, the protective caps at the ends of chromosomes that shorten with each cell division. By activating telomerase, Cyclothis compound can delay this shortening process, thereby exerting anti-aging effects at a cellular level. This discovery has positioned Cyclothis compound as a promising candidate for further investigation in drug development and as a dietary supplement.
Isolation and Purification Methodologies
The primary route for obtaining Cyclothis compound is not through direct extraction, due to its low natural abundance, but via the hydrolysis of its precursor, Astragaloside IV. The overall process involves an initial extraction and purification of total saponins from the raw plant material, followed by the hydrolysis of Astragaloside IV to yield Cyclothis compound, and concluding with high-resolution chromatographic purification.
Experimental Workflow: From Raw Material to Pure Cyclothis compound
Caption: General workflow for the isolation and purification of Cyclothis compound.
Protocol for Initial Extraction and Purification of Total Saponins
This protocol focuses on enriching the total saponin content, including Astragaloside IV, from raw Astragalus root powder using macroporous resin chromatography.
Methodology:
-
Extraction: Macerate coarse Astragalus root powder in an alkaline alcohol aqueous solution. An optimized extraction can be achieved using an 80% ethanol solution with the pH adjusted to 11-13.
-
Concentration: Filter the resulting extract to remove solid plant material and concentrate it under reduced pressure to obtain a crude extract paste.
-
Macroporous Resin Chromatography:
-
Resin Preparation: Pre-treat D101 or XDA-5 macroporous resin by washing with 95% ethanol, followed by equilibration with distilled water.
-
Loading: Dissolve the crude extract in water to a concentration of approximately 40 mg/mL and load it onto the prepared resin column at a flow rate of 2-3 bed volumes (BV)/hour.
-
Washing: Wash the column with 4 BV of distilled water to remove impurities such as polysaccharides and flavonoids.
-
Elution: Elute the adsorbed saponins using a stepwise gradient of ethanol. For XDA-5 resin, sequential elution with 4 BV of 30%, 50%, and 70% ethanol is effective. For D101 resin, elution with 80% ethanol can be used[3].
-
-
Drying: Collect the saponin-rich fractions and evaporate the solvent to dryness to yield the total saponin extract.
Protocols for Hydrolysis of Astragaloside IV to Cyclothis compound
Two highly effective methods for cleaving the glycosidic bonds of Astragaloside IV to yield Cyclothis compound are Smith degradation and enzymatic hydrolysis.
This chemical method provides a high yield and is considered the most effective approach among various chemical hydrolysis techniques[1].
Methodology:
-
Dissolution: Dissolve the total saponin extract (containing Astragaloside IV) in a 60% methanol-water solution.
-
Oxidation: Add 5 equivalents of sodium periodate (NaIO₄) to the solution and stir for 12 hours at room temperature in the dark to oxidize the vicinal diols on the sugar moieties.
-
Reduction: Add 3 equivalents of sodium borohydride (NaBH₄) to the reaction mixture and stir for 4 hours at room temperature to reduce the formed aldehydes to alcohols.
-
Acid Hydrolysis: Carefully adjust the pH of the solution to 2.0 using 1M sulfuric acid (H₂SO₄) and maintain the reaction for 24 hours to hydrolyze the acetal linkages.
-
Extraction: Neutralize the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Drying: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Cyclothis compound.
This method offers high specificity, mild reaction conditions, and an excellent conversion rate, making it an environmentally friendly alternative to chemical methods.
Methodology:
-
Enzyme Source: Utilize a combination of thermostable β-glucosidase (Dth3) and β-xylosidase (Xln-DT) from Dictyoglomus thermophilum.
-
Reaction Buffer: Prepare a suitable buffer with a pH of 5.5.
-
Reaction Setup: Dissolve the Astragaloside IV-rich saponin fraction in the buffer to a concentration of 1 g/L. Add the enzymes (e.g., 1 U of Dth3 and 0.2 U of Xln-DT per mg of substrate).
-
Incubation: Incubate the reaction mixture at 75°C for 3 hours.
-
Termination and Extraction: Terminate the reaction by heating or solvent addition. Extract the resulting Cyclothis compound using an appropriate organic solvent.
Protocol for Final Purification by Preparative HPLC
The final step to achieve high-purity (>98%) Cyclothis compound involves preparative high-performance liquid chromatography.
Methodology:
-
Column: Utilize a reversed-phase C18 column (e.g., Waters SunFire Prep C18 OBD).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile or Methanol
-
-
Gradient Elution: Develop a gradient elution method. A typical starting point after analytical scale-up would be a linear gradient from approximately 70% Solvent B to 95% Solvent B over 30-40 minutes. The exact gradient should be optimized based on the separation of impurities observed in the crude product.
-
Flow Rate: Adjust the flow rate based on the column diameter (e.g., 15-20 mL/min for a 19 mm ID column).
-
Detection: Monitor the elution profile using a suitable detector. As Cyclothis compound lacks a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is more effective than a UV detector[4][5].
-
Fraction Collection: Collect the fractions corresponding to the Cyclothis compound peak.
-
Final Step: Combine the pure fractions, evaporate the solvent, and perform crystallization from a suitable solvent system (e.g., methanol/water) to obtain pure Cyclothis compound as a white crystalline powder.
Quantitative Data Summary
The following tables summarize key quantitative data related to the isolation and biological activity of Cyclothis compound.
Table 1: Cyclothis compound Content and Isolation Yields
| Parameter | Value | Source(s) |
| Content in Astragalus Root | 5.34 - 5.73 mg/g | [4] |
| Total Saponin Content (Post-Resin) | ~44.38% | [6] |
| Yield from ASI (Smith Degradation) | 84.4% | [1] |
| Molar Conversion from ASI (Enzymatic) | 94.5% |
Table 2: Effective Concentrations in Biological Assays
| Biological Effect | Cell Type / Model | Effective Concentration | Source(s) |
| Telomerase Activation | Primary Neurons | 0.1 - 0.3 µM | [7] |
| Telomerase Activation | PC12 Cells | 1 - 3 µM | [7] |
| Telomerase Activation & Cell Growth | Human Neonatal Keratinocytes | 3 µM | [7] |
| Protection from Glucose-Induced Stress | Nucleus Pulposus Cells | 1, 3, 5, 10 µM | |
| Recommended Daily Dosage (Supplement) | Human | 5 - 25 mg/day |
Key Signaling Pathways Modulated by Cyclothis compound
Cyclothis compound exerts its cellular effects by modulating several key intracellular signaling pathways, which are central to its therapeutic potential.
Src/MEK/ERK Pathway
Activation of the ERK/MAPK pathway is one of the primary mechanisms through which Cyclothis compound is believed to exert its cellular effects, including telomerase activation.
Caption: Cyclothis compound-induced activation of the Src/MEK/ERK signaling pathway.
JAK/STAT Pathway
The JAK/STAT pathway is another route through which Cyclothis compound can induce the expression of Telomerase Reverse Transcriptase (TERT), the catalytic subunit of telomerase.
References
- 1. nacalai.com [nacalai.com]
- 2. Astragalus Extract HPLC Test 98% Cyclothis compound Powder [m.runyuherb.com]
- 3. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cyclothis compound, Which Is a Pre-Clinical Candidate for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cyclothis compound, Which Is a Pre-Clinical Candidate for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cyclothis compound extract – Quality Supplier from China of page 6 [m.astragaloside-4.com]
The Enigmatic Path to 20,24-Epoxylanostane Triterpenoids: A Technical Guide to Their Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
20,24-Epoxylanostane triterpenoids, a class of bioactive natural products primarily found in medicinal fungi like Ganoderma and Inonotus species, have garnered significant interest for their therapeutic potential. Their complex chemical structures, characterized by a unique epoxide ring in the lanostane side chain, present a formidable challenge to synthetic chemists and a fascinating puzzle for biochemists. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway leading to these intricate molecules. While the initial steps of lanostane biosynthesis are well-established, the specific enzymatic machinery responsible for the crucial 20,24-epoxidation remains to be definitively identified. This document outlines the known enzymatic transformations, proposes a putative pathway for the epoxidation step based on current evidence, and provides detailed experimental protocols for the elucidation of this and other triterpenoid biosynthetic pathways. Furthermore, this guide presents quantitative data from related pathways and visualizes the complex biological processes through detailed diagrams, serving as a valuable resource for researchers aiming to unravel the complete biosynthesis of 20,24-epoxylanostane triterpenoids and harness their potential for drug development.
Introduction to Lanostane Triterpenoid Biosynthesis
The biosynthesis of all triterpenoids, including the lanostane family, originates from the ubiquitous precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway in fungi. A series of prenyltransferase-catalyzed condensations leads to the formation of the C30 precursor, squalene.
The first committed step in lanostane biosynthesis is the epoxidation of squalene to (S)-2,3-oxidosqualene, a reaction catalyzed by the enzyme squalene epoxidase (SE). This is followed by the remarkable cyclization of 2,3-oxidosqualene, orchestrated by the enzyme lanosterol synthase (LAS), to produce the foundational tetracyclic triterpenoid, lanosterol. Lanosterol then serves as the central scaffold for a vast array of subsequent modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), leading to the structural diversity observed in lanostane-type triterpenoids.[1][2]
The Putative Biosynthetic Pathway of 20,24-Epoxylanostane Triterpenoids
While the complete biosynthetic pathway of 20,24-epoxylanostane triterpenoids has not been fully elucidated, a putative pathway can be constructed based on the known biochemistry of triterpenoid biosynthesis and the structures of potential intermediates isolated from natural sources.
From Lanosterol to Key Intermediates
Following the formation of lanosterol, a series of oxidative modifications are required to prepare the side chain for epoxidation. These modifications are likely carried out by various cytochrome P450 enzymes. Key intermediates that have been identified in organisms producing lanostane triterpenoids and may lie on the pathway to 20,24-epoxylanostanes include inotodiol and trametenolic acid.[3]
The Crucial Epoxidation Step: A Hypothetical Role for a Cytochrome P450 Epoxidase
The defining feature of 20,24-epoxylanostane triterpenoids is the epoxide ring between carbons 20 and 24. This transformation is hypothesized to be catalyzed by a specific cytochrome P450 monooxygenase with epoxidase activity. While no lanostane C20,C24-epoxidase has been formally characterized, the broad substrate specificity and diverse catalytic capabilities of CYPs make them the most likely candidates for this reaction.[1] It is plausible that a CYP enzyme first hydroxylates the lanostane side chain at either C-20 or C-24, followed by a second hydroxylation or a direct epoxidation reaction to form the 20,24-epoxy bridge.
The following diagram illustrates the proposed biosynthetic pathway:
Caption: Proposed biosynthesis pathway of 20,24-epoxylanostane triterpenoids.
Quantitative Data
Direct quantitative data for the biosynthesis of 20,24-epoxylanostane triterpenoids is scarce due to the unelucidated nature of the pathway. However, data from related, well-characterized triterpenoid biosynthetic pathways can provide valuable benchmarks for researchers.
Table 1: Quantitative Analysis of Triterpenoids in Inonotus obliquus
| Compound | Concentration (mg/g dry weight) in Inner Part | Concentration (mg/g dry weight) in Outer Part |
| Inotodiol | 153.9 ± 15.4 | 194.1 ± 11.5 |
| Trametenolic acid | 94.5 ± 9.15 | 106.3 ± 8.23 |
Data adapted from a study on the composition of triterpenoids in Inonotus obliquus.[4]
Experimental Protocols
The elucidation of the 20,24-epoxylanostane triterpenoid biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
A transcriptomic approach comparing gene expression profiles of a high-producing organism under conditions of high and low 20,24-epoxylanostane production can identify candidate genes, particularly cytochrome P450s.
Experimental Workflow:
Caption: Workflow for identifying candidate biosynthesis genes.
Protocol:
-
Fungal Culture and Induction: Grow the fungal strain of interest (e.g., Ganoderma lucidum) in a suitable liquid medium. To induce triterpenoid biosynthesis, supplement the medium with an elicitor (e.g., methyl jasmonate) at a specific time point. Harvest mycelia at different time points post-induction.
-
RNA Extraction and Sequencing: Extract total RNA from the harvested mycelia using a commercial kit. Assess RNA quality and quantity. Prepare cDNA libraries for RNA sequencing (RNA-Seq) using a standard protocol.
-
Data Analysis: Assemble the transcriptome de novo or map reads to a reference genome. Perform differential gene expression analysis between induced and non-induced samples to identify upregulated genes. Annotate these genes and specifically search for cytochrome P450s.
Heterologous Expression and Functional Characterization of Candidate CYPs
Candidate CYP genes are heterologously expressed in a suitable host, such as Saccharomyces cerevisiae or Escherichia coli, to functionally characterize their enzymatic activity.
Protocol:
-
Gene Cloning and Vector Construction: Amplify the full-length cDNA of the candidate CYP gene and the corresponding cytochrome P450 reductase (CPR) gene from the fungal RNA. Clone these genes into a yeast expression vector.
-
Yeast Transformation and Expression: Transform the expression vectors into a suitable yeast strain. Grow the transformed yeast in a selective medium and induce protein expression.
-
In Vivo and In Vitro Enzyme Assays:
-
In Vivo: Supplement the yeast culture with a putative precursor substrate (e.g., lanosterol or a hydroxylated derivative). After a period of incubation, extract the metabolites and analyze by LC-MS for the formation of the 20,24-epoxylanostane product.
-
In Vitro: Prepare microsomes from the yeast cells expressing the CYP and CPR. Perform an enzyme assay containing the microsomes, the precursor substrate, and NADPH. Analyze the reaction products by LC-MS.
-
Logical Relationship for Functional Characterization:
Caption: Logical flow for functional characterization of candidate enzymes.
Quantitative Analysis of Triterpenoids by LC-MS
A robust liquid chromatography-mass spectrometry (LC-MS) method is essential for the quantitative analysis of intermediates and final products in the biosynthetic pathway.
Protocol:
-
Sample Preparation: Extract triterpenoids from fungal mycelia or yeast cultures using an appropriate organic solvent (e.g., ethyl acetate). Dry the extract and reconstitute in a suitable solvent for LC-MS analysis.
-
LC-MS Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Perform targeted analysis using selected reaction monitoring (SRM) for known compounds or full scan and data-dependent MS/MS for unknown intermediates.
-
-
Quantification: Create a standard curve for each known triterpenoid using authentic standards to enable absolute quantification.
Conclusion and Future Outlook
The biosynthesis of 20,24-epoxylanostane triterpenoids represents a significant and exciting area of research. While the foundational steps of the pathway are understood, the identity of the key enzyme(s) responsible for the characteristic epoxidation remains a critical knowledge gap. The experimental strategies outlined in this guide, combining transcriptomics, heterologous expression, and sensitive analytical techniques, provide a clear roadmap for the definitive elucidation of this pathway. The successful identification and characterization of the lanostane C20,C24-epoxidase will not only provide fundamental insights into the diversification of natural products but also open the door to the metabolic engineering of microorganisms for the sustainable production of these valuable compounds for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
Spectroscopic Data for (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol Currently Unavailable
A comprehensive search for spectroscopic data pertaining to the specific lanostane triterpenoid, (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, did not yield specific experimental data for this compound. While the search provided general information on the spectroscopic analysis of other lanostane triterpenoids isolated from various species of the Ganoderma fungus, the requested detailed data for the specified molecule, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, could not be located.
Lanostane triterpenoids are a diverse class of natural products known for their complex structures and significant biological activities, including potential anticancer, antioxidant, and anti-inflammatory effects.[1] Their structural elucidation heavily relies on a combination of spectroscopic techniques. The general experimental procedures for characterizing these compounds typically involve their isolation from natural sources, followed by analysis using NMR and mass spectrometry to determine their chemical structure.[2][3]
However, without specific data for (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, the creation of a detailed technical guide with quantitative data tables and experimental protocols as requested is not possible at this time. Further research or de novo synthesis and subsequent spectroscopic analysis would be required to generate the necessary data for a comprehensive whitepaper on this particular compound.
References
- 1. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Chemical Properties and Biological Activity of Cycloastragenol (Astragenol)
Introduction
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated experimental protocols for Cycloastragenol. The term "this compound" is considered a synonym or a closely related artifact for Cyclothis compound, as both share the same molecular formula and weight. Cyclothis compound is a triterpenoid saponin derived from the root of Astragalus membranaceus, a plant with a long history in traditional Chinese medicine. It is the aglycone of Astragaloside IV, meaning it is the core structure of Astragaloside IV without its sugar components.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound.
Chemical Properties
Cyclothis compound is a tetracyclic triterpenoid compound.[3] Its chemical structure and properties are summarized in the tables below.
Table 1: General Chemical Properties of Cyclothis compound
| Property | Value | Source |
| Molecular Formula | C30H50O5 | [4][5][6][7] |
| Molecular Weight | 490.72 g/mol | [4][5][6][7] |
| IUPAC Name | (1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecane-6,9,14-triol | [7] |
| CAS Number | 78574-94-4 | [5][6] |
| Appearance | White to off-white crystalline powder | [5][8] |
| Melting Point | 238 - 242 °C | [5] |
Table 2: Solubility of Cyclothis compound
| Solvent | Solubility | Source |
| Water | 0.03 mg/mL (extremely low) | [9] |
| Methanol | Soluble | [10] |
| Ethanol | ~10 mg/mL | [11] |
| DMSO | ~3 mg/mL | [11] |
| Dimethyl formamide (DMF) | ~25 mg/mL | [11] |
| PEG300, Tween-80, Saline mixture | ≥ 2 mg/mL | [4] |
| Corn Oil | ≥ 2 mg/mL | [4] |
Biological Activity and Mechanism of Action
Cyclothis compound is most renowned for its ability to activate telomerase, an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes.[12][13] Telomere shortening is a hallmark of cellular aging, and by activating telomerase, Cyclothis compound may help to delay this process.[12][14] Beyond its anti-aging potential, Cyclothis compound exhibits a range of other pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties.[8]
The primary mechanism of action for Cyclothis compound's telomerase activation is through the upregulation of the catalytic subunit of telomerase, hTERT. This is thought to be mediated through several signaling pathways, including the MAPK/ERK and JAK/STAT pathways.
Signaling Pathways
Src/MEK/ERK Pathway
Studies have shown that both Cyclothis compound and its parent compound, Astragaloside IV, can induce the phosphorylation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway.[15] This activation is believed to be initiated upstream by the proto-oncogene tyrosine-protein kinase Src and involves the activation of MEK (ERK kinase).[15] The activation of this pathway is linked to the cellular effects of Cyclothis compound.[15]
Telomerase Activation Pathway
Cyclothis compound's activation of telomerase is a key aspect of its anti-aging properties. This process involves the upregulation of telomerase reverse transcriptase (TERT), the catalytic subunit of the telomerase enzyme. The JAK/STAT and MAPK/ERK pathways are implicated in this upregulation.
Experimental Protocols
1. Preparation of Cyclothis compound from Astragaloside IV
Cyclothis compound can be prepared by the hydrolysis of Astragaloside IV.[3] This process removes the sugar moieties from the Astragaloside IV molecule.[2]
-
Acid Hydrolysis: Astragaloside IV is dissolved in a solution of an acid (e.g., hydrochloric acid or sulfuric acid) in a solvent like methanol or ethanol. The mixture is then heated under reflux for a specific period. After the reaction, the mixture is neutralized, and the Cyclothis compound is extracted using an organic solvent.
-
Enzymatic Hydrolysis: Specific enzymes, such as β-glucosidase, can be used to cleave the glycosidic bonds of Astragaloside IV. This method is often preferred as it is more specific and occurs under milder conditions.
-
Smith Degradation: This is a chemical method involving periodate oxidation followed by borohydride reduction and mild acid hydrolysis to remove the sugar residues.
2. In Vitro Telomerase Activity Assay
A common method to assess the telomerase-activating potential of Cyclothis compound is the Telomeric Repeat Amplification Protocol (TRAP) assay.
-
Cell Culture and Treatment: A suitable cell line (e.g., human neonatal keratinocytes) is cultured under standard conditions.[16] The cells are then treated with varying concentrations of Cyclothis compound for a defined period (e.g., 24-72 hours).
-
Cell Lysis and Protein Extraction: After treatment, the cells are harvested and lysed to extract the cellular proteins, including telomerase.
-
TRAP Assay: The cell extract is added to a reaction mixture containing a telomeric substrate (TS) primer, a reverse primer, dNTPs, and Taq polymerase. If telomerase is active in the extract, it will add telomeric repeats to the 3' end of the TS primer. These extended products are then amplified by PCR.
-
Detection: The PCR products are typically resolved by polyacrylamide gel electrophoresis (PAGE) and visualized using a DNA stain (e.g., SYBR Green). The intensity of the resulting ladder of bands is proportional to the telomerase activity.
3. Experimental Workflow for Assessing Cellular Effects
The following diagram illustrates a general workflow for investigating the effects of Cyclothis compound on a specific cell type.
Conclusion
Cyclothis compound, a key bioactive compound from Astragalus membranaceus, presents a compelling profile for researchers in the fields of aging, inflammation, and various age-related diseases. Its well-documented ability to activate telomerase through defined signaling pathways, coupled with its other pleiotropic effects, makes it a subject of significant scientific interest. This guide has provided a foundational understanding of its chemical properties, mechanisms of action, and relevant experimental methodologies to aid in the design and execution of further research into this promising natural compound.
References
- 1. nootropicsdepot.com [nootropicsdepot.com]
- 2. What Is The Difference Between Cyclothis compound And Astragaloside IV? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 3. tpcj.org [tpcj.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemimpex.com [chemimpex.com]
- 6. cphi-online.com [cphi-online.com]
- 7. Cyclothis compound | C30H50O5 | CID 13943286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. counteragingwise.com [counteragingwise.com]
- 10. Pharmacological Effects of Astragaloside IV: A Review [mdpi.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Astragalus Extract: How It Supports Telomere Health & Genomic Stability [agereverse.ca]
- 13. Cyclothis compound - Wikipedia [en.wikipedia.org]
- 14. junglongevity.com [junglongevity.com]
- 15. Astragaloside IV and cyclothis compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is cyclothis compound?_Chemicalbook [chemicalbook.com]
The Ubiquitous Lanostane: A Technical Guide to a Promising Class of Fungal Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Lanostane-type triterpenoids, a class of complex chemical compounds, are widely distributed throughout the fungal kingdom and represent a significant area of interest for drug discovery and development. Their diverse biological activities, ranging from anti-cancer and anti-inflammatory to immunomodulatory and neuroprotective effects, have positioned them as promising candidates for novel therapeutics. This technical guide provides an in-depth overview of the natural occurrence of these fascinating molecules in fungi, detailing their extraction, isolation, and the signaling pathways they modulate.
Quantitative Distribution of Lanostane-Type Triterpenoids in Fungi
The concentration and yield of lanostane-type triterpenoids can vary significantly depending on the fungal species, the part of the fungus utilized (fruiting body, mycelium, or sclerotium), and the extraction methods employed. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Fungal Species | Part Used | Total Triterpenoid Content | Reference |
| Antrodia cinnamomea (Red phenotype) | Fruiting Bodies | 116.4 mg/g | [1] |
| Antrodia cinnamomea | Fruiting Bodies | 19% (Crude Extract Yield) | [2] |
| Poria cocos (Lipucan® extract) | Dried Sclerotium | 6.2% | [3] |
| Poria cocos (PCE extract) | Dried Sclerotium | 21.81% | [2] |
| Fungal Species | Starting Material | Isolated Lanostane Triterpenoid | Yield | Reference |
| Poria cocos | 10 kg Dried Sclerotium | Tumulosic acid | 120.1 mg | [3] |
| Polyporenic acid C | 16.0 mg | [3] | ||
| 3-epi-dehydrotumulosic acid | 12.1 mg | [3] | ||
| Dehydrotumulosic acid | 6.8 mg | [3] |
Experimental Protocols: From Fungus to Pure Compound
The isolation and purification of lanostane-type triterpenoids from fungal matrices is a multi-step process that typically involves extraction, fractionation, and chromatography. Below are detailed methodologies adapted from cited research.
Extraction
The initial step involves the extraction of the crude triterpenoid mixture from the fungal material.
-
Maceration/Percolation:
-
Fungal Material: Air-dried and powdered fruiting bodies or sclerotia.
-
Solvent: 75-95% Ethanol or Methanol.
-
Procedure: The fungal powder is macerated or percolated with the solvent at room temperature for an extended period (e.g., 24-72 hours), often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
-
Reflux Extraction:
Fractionation (Solvent-Solvent Partitioning)
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Procedure: The crude extract is suspended in water or a hydroalcoholic mixture (e.g., 50% aqueous Methanol) and sequentially partitioned with solvents of increasing polarity, such as:
-
n-Hexane
-
Chloroform or Dichloromethane
-
Ethyl acetate
-
n-Butanol
Each solvent fraction is collected and concentrated, with the lanostane triterpenoids typically concentrating in the less polar fractions (e.g., chloroform and ethyl acetate).
-
Chromatographic Purification
The enriched fractions are then subjected to various chromatographic techniques to isolate individual lanostane triterpenoids.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel or C18 reversed-phase silica gel.
-
Mobile Phase: A gradient system of solvents is commonly used. For silica gel, a mixture of n-hexane and ethyl acetate or chloroform and methanol is often employed, with the polarity gradually increasing. For C18 columns, a gradient of methanol and water is typical.
-
Procedure: The fraction is loaded onto the column and eluted with the mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those containing compounds with similar retention factors.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Stationary Phase: Reversed-phase columns (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with the addition of a small percentage of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Procedure: Preparative or semi-preparative HPLC is used for the final purification of individual compounds from the pooled fractions obtained from column chromatography.
-
Structural Elucidation
The chemical structures of the purified lanostane triterpenoids are determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the position of functional groups.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.
-
X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Modulation of Key Signaling Pathways
Lanostane-type triterpenoids exert their biological effects by modulating various intracellular signaling pathways, with the NF-κB and TGF-β pathways being prominent targets.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, cell survival, and proliferation. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Certain lanostane triterpenoids have been shown to inhibit this pathway at multiple points.
For instance, deacetyl ganoderic acid F from Ganoderma species has been demonstrated to inhibit the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This action sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[4] Similarly, pachymic acid from Poria cocos has been shown to suppress the phosphorylation and nuclear translocation of the p65 subunit.
The TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix (ECM) production. Aberrant activation of this pathway is a hallmark of fibrosis and is also implicated in cancer progression. Poricoic acid A, a lanostane triterpenoid from Poria cocos, has been identified as an inhibitor of this pathway.
Poricoic acid A selectively inhibits the phosphorylation of Smad3, a key downstream effector of the TGF-β pathway, by disrupting its interaction with the TGF-β receptor I (TβRI) and the Smad anchor for receptor activation (SARA).[5] This prevents the formation of the Smad2/3/4 complex and its subsequent translocation into the nucleus, thereby inhibiting the transcription of genes involved in fibrosis.[2][6]
References
- 1. Lanostane triterpenoids from Fomitopsis officinalis and their trypanocidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined melatonin and poricoic acid A inhibits renal fibrosis through modulating the interaction of Smad3 and β-catenin pathway in AKI-to-CKD continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poricoic acid A suppresses TGF-β1-induced renal fibrosis and proliferation via the PDGF-C, Smad3 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Cycloastragenol (C30H50O5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycloastragenol (CAG), a naturally occurring triterpenoid saponin with the molecular formula C30H50O5, has garnered significant scientific interest due to its potential therapeutic applications, most notably its role as a telomerase activator. This technical guide provides a comprehensive overview of the physical and chemical properties of cyclothis compound, alongside detailed experimental protocols for its analysis and evaluation of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
Cyclothis compound is a complex tetracyclic triterpenoid, structurally identified as (3β,6α,16β,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol. Its chemical structure is the foundation of its unique biological activities. The physical and chemical properties of cyclothis compound are summarized in the tables below.
Identification and General Properties
| Property | Value | Reference(s) |
| Common Name | Cyclothis compound | |
| IUPAC Name | (3β,6α,16β,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
| Synonyms | Astramembrangenin, Cyclogalegigenin | |
| CAS Number | 84605-18-5 | |
| Molecular Formula | C30H50O5 | |
| Molecular Weight | 490.72 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity | ≥ 98% (by HPLC) |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 238-248 °C | |
| Solubility | ||
| - Water | Sparingly soluble | |
| - Dimethylformamide (DMF) | 25 mg/mL | |
| - Dimethyl sulfoxide (DMSO) | 3 mg/mL (up to 98 mg/mL with sonication) | |
| - Ethanol | 10 mg/mL | |
| Storage | Store at -20°C in a tightly sealed container, protected from light and moisture. | [1] |
Spectral Data
Definitive structural elucidation and purity assessment of cyclothis compound rely on various spectroscopic techniques. While comprehensive raw spectral data is proprietary to manufacturers and research labs, the following provides an overview of the expected spectral characteristics.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum of cyclothis compound is complex due to the large number of protons in the tetracyclic structure. Key signals would include those for the methyl groups, methine protons on the steroid backbone, and protons adjacent to hydroxyl groups.
-
¹³C-NMR: The carbon NMR spectrum would show 30 distinct signals corresponding to the carbon atoms in the molecule, including characteristic shifts for the carbons bearing hydroxyl groups and the quaternary carbons of the cyclopropane ring.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of cyclothis compound. The protonated molecule [M+H]⁺ would be observed at m/z 491.373. Fragmentation patterns in MS/MS analysis would involve sequential loss of water molecules from the hydroxyl groups and cleavage of the tetracyclic ring system, providing structural confirmation.
-
Biological Activity and Signaling Pathways
Cyclothis compound is most renowned for its ability to activate telomerase, the enzyme responsible for maintaining telomere length.[2] This activity is central to its potential anti-aging and cytoprotective effects. Beyond telomerase activation, cyclothis compound modulates several key signaling pathways implicated in cellular health and disease.
Telomerase Activation
Cyclothis compound has been shown to increase telomerase activity in various cell types, including human keratinocytes and neurons.[3] This is thought to occur through the upregulation of the catalytic subunit of telomerase, hTERT.
Key Signaling Pathways
Cyclothis compound's biological effects are mediated through its interaction with multiple intracellular signaling cascades.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the analysis and biological evaluation of cyclothis compound.
Extraction and Isolation of Cyclothis compound from Astragalus membranaceus
This protocol describes a general procedure for the extraction and purification of cyclothis compound from the roots of Astragalus membranaceus.
Methodology:
-
Extraction:
-
The dried and powdered roots of Astragalus membranaceus are macerated with an alkaline aqueous ethanol solution (e.g., 70-80% ethanol with pH adjusted to 11-13) at room temperature for 24-48 hours.
-
The extraction process is repeated three times to ensure maximum yield.
-
-
Concentration:
-
The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Hydrolysis:
-
The crude extract, rich in astragaloside IV, is subjected to acid hydrolysis (e.g., using 2M HCl) at an elevated temperature (e.g., 60-80°C) for 2-4 hours to cleave the glycosidic bonds and yield the aglycone, cyclothis compound.
-
-
Purification:
-
The hydrolyzed product is neutralized and then subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol) to separate cyclothis compound from other compounds.
-
-
Crystallization:
-
The fractions containing pure cyclothis compound, as identified by thin-layer chromatography (TLC), are pooled, and the solvent is evaporated.
-
The resulting solid is recrystallized from a suitable solvent system (e.g., methanol/water) to obtain pure cyclothis compound crystals.
-
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a standard reversed-phase HPLC method for the quantification of cyclothis compound.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As cyclothis compound lacks a strong chromophore, detection is typically performed at a low UV wavelength (e.g., 205 nm).
-
Standard Preparation: A stock solution of cyclothis compound of known concentration is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.
-
Sample Preparation: The sample containing cyclothis compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Quantification: The concentration of cyclothis compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Methodology:
-
Cell Lysis:
-
Cells treated with cyclothis compound or a vehicle control are harvested and lysed in a suitable lysis buffer (e.g., CHAPS lysis buffer) to release the cellular proteins, including telomerase.
-
-
Telomerase Extension:
-
The cell lysate is incubated with a synthetic DNA primer (TS primer) that telomerase can extend by adding telomeric repeats (TTAGGG).
-
-
PCR Amplification:
-
The telomerase-extended products are then amplified by PCR using the TS primer and a reverse primer.
-
-
Detection:
-
The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized by staining with a fluorescent dye (e.g., SYBR Green). The intensity of the characteristic 6-base pair ladder indicates the level of telomerase activity.
-
Western Blot Analysis of Signaling Proteins
This protocol describes the detection of key signaling proteins and their phosphorylation status in response to cyclothis compound treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Cells are treated with various concentrations of cyclothis compound for a specified duration.
-
Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
-
Protein Quantification:
-
The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Safety and Toxicology
Subchronic toxicity studies in rats have indicated that cyclothis compound has a good safety profile. The No-Observed-Adverse-Effect Level (NOAEL) for oral administration was determined to be greater than 150 mg/kg/day.
Conclusion
Cyclothis compound (C30H50O5) is a promising natural compound with well-documented telomerase-activating properties and the ability to modulate key cellular signaling pathways. This technical guide provides a consolidated resource of its physical and chemical properties, along with detailed experimental protocols for its analysis and biological evaluation. The information presented is intended to facilitate further research and development of cyclothis compound for its potential therapeutic applications.
References
- 1. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cyclothis compound, Which Is a Pre-Clinical Candidate for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclothis compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclothis compound is a potent telomerase activator in neuronal cells: implications for depression management - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol
Compound Information:
-
Systematic Name: (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol
-
Common Name: Cycloastragenol (CAG), this compound
-
CAS Number: 78574-94-4
-
Molecular Formula: C₃₀H₅₀O₅
-
Molecular Weight: 490.72 g/mol
-
Natural Source: Primarily obtained from the roots of Astragalus membranaceus and Astragalus mongholicus. It is the aglycone of Astragaloside IV.
Introduction
Cyclothis compound (CAG) is a tetracyclic triterpenoid of the lanostane type, attracting significant interest in the fields of pharmacology and drug development. It is most notably recognized for its potential anti-aging properties through the activation of telomerase. Additionally, preclinical studies have demonstrated its anti-inflammatory, cytotoxic, and immunomodulatory activities. These diverse biological effects make Cyclothis compound a compelling candidate for further investigation in the development of novel therapeutics.
This document provides a detailed protocol for the isolation and purification of Cyclothis compound, primarily through the hydrolysis of its precursor, Astragaloside IV, from Astragalus species. It also summarizes key quantitative data and illustrates the primary signaling pathways associated with its biological activities.
Data Presentation
Table 1: Summary of Quantitative Data for Cyclothis compound Isolation
| Parameter | Value | Starting Material | Method | Reference |
| Yield | 84.4% | Astragaloside IV | Smith Degradation | [1] |
| Molar Conversion | 94.5% | Astragaloside IV | Enzymatic Hydrolysis | [2] |
| Purity | 98.59% | Cyclothis compound (crude) | Column Chromatography | [3] |
| Purity | ≥98% (HPLC) | Commercial Standard | Not Applicable | |
| Purity | 99.92% (HPLC) | Commercial Standard | Not Applicable |
Experimental Protocols
The isolation of Cyclothis compound from its natural source typically involves a two-stage process: 1) extraction of the glycoside precursor, Astragaloside IV, from the plant material, and 2) hydrolysis of Astragaloside IV to yield Cyclothis compound, followed by purification.
Protocol 1: Extraction and Hydrolysis of Astragaloside IV to Obtain Cyclothis compound
This protocol is a synthesis of methodologies described in the literature, focusing on the efficient conversion of Astragaloside IV to Cyclothis compound.
1. Extraction of Total Saponins (including Astragaloside IV) from Astragalus Root:
-
1.1. Plant Material Preparation: Air-dried roots of Astragalus membranaceus are ground into a coarse powder.
-
1.2. Extraction: The powdered root material is extracted with 70-80% ethanol in water at a ratio of 1:10 (w/v) under reflux for 2-3 hours. The extraction is typically repeated 2-3 times to ensure maximum yield.
-
1.3. Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
1.4. Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane and n-butanol. The n-butanol fraction, which contains the total saponins, is collected and concentrated to dryness.
2. Hydrolysis of Astragaloside IV to Cyclothis compound:
The most effective method for hydrolyzing Astragaloside IV to Cyclothis compound is Smith degradation.
-
2.1. Oxidation: Dissolve the n-butanol extract (rich in Astragaloside IV) in a 60% methanol-water solution. Add 5 equivalents of sodium periodate (NaIO₄) and stir the mixture in the dark at room temperature for 12 hours.
-
2.2. Reduction: Cool the reaction mixture in an ice bath and add 3 equivalents of sodium borohydride (NaBH₄) in small portions. Continue to stir the mixture for 4 hours at room temperature.
-
2.3. Hydrolysis: Acidify the reaction mixture to pH 2 with 1M sulfuric acid (H₂SO₄) and stir at room temperature for 24 hours.
-
2.4. Extraction: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate. Combine the ethyl acetate fractions and wash with brine.
-
2.5. Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Cyclothis compound.
3. Purification of Cyclothis compound:
-
3.1. Silica Gel Column Chromatography: The crude Cyclothis compound is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform-methanol or ethyl acetate-hexane. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing Cyclothis compound are combined and concentrated.
-
3.2. Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, the enriched fractions from the silica gel column are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) with a mobile phase gradient of methanol-water or acetonitrile-water.
-
3.3. Crystallization: The purified Cyclothis compound can be crystallized from a suitable solvent system (e.g., methanol/water) to obtain a white crystalline powder.
4. Structure Elucidation and Purity Assessment:
-
The identity and structure of the isolated Cyclothis compound are confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
The purity of the final product is determined by High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation of Cyclothis compound.
Signaling Pathways
Anti-inflammatory Signaling Pathway of Cyclothis compound
Caption: Anti-inflammatory signaling pathway of Cyclothis compound.
Cytotoxic Signaling Pathway of Cyclothis compound
Caption: Cytotoxic (apoptotic) signaling pathway of Cyclothis compound.
References
- 1. Smith degradation, an efficient method for the preparation of cyclothis compound from astragaloside IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly Efficient Biotransformation of Astragaloside IV to Cyclothis compound by Sugar-Stimulated β-Glucosidase and β-Xylosidase from Dictyoglomus thermophilum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cyclothis compound, Which Is a Pre-Clinical Candidate for COPD - PMC [pmc.ncbi.nlm.nih.gov]
In vivo Applications of 20,24-Epoxylanostane Compounds: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the potential in vivo applications of 20,24-epoxylanostane compounds. Due to a lack of specific in vivo studies on this particular subclass, this guide draws upon data from structurally related lanostane triterpenoids to offer insights into potential therapeutic effects, experimental design, and relevant signaling pathways.
Introduction to Lanostane Triterpenoids
Lanostane-type triterpenoids are a diverse class of natural products, primarily found in fungi such as Ganoderma species and Poria cocos. These compounds have garnered significant interest for their wide range of pharmacological activities, including immunomodulatory, anti-inflammatory, neurotrophic, and anticancer effects. While in vivo data on 20,24-epoxylanostanes is not yet available, the broader family of lanostanoids has been investigated in various animal models, providing a valuable framework for future research.
Potential Therapeutic Applications and In Vivo Models
Based on the activities of related compounds, 20,24-epoxylanostane compounds could be investigated for the following applications, utilizing established animal models:
-
Immunomodulation: Lanostane triterpenoids from Poria cocos have been shown to enhance innate immunity by activating natural killer cells and promoting the secretion of interferon-γ (IFN-γ).[1] Conversely, they can also suppress allergic responses by decreasing the secretion of interleukins IL-4 and IL-5.[1]
-
Anti-inflammatory Activity: Triterpenoid-containing extracts have demonstrated significant anti-inflammatory effects in rodent models. For instance, a resin extract administered at 200 mg/kg reduced paw edema in rats by 45%.
-
Neuroprotection: Certain lanostane triterpenoids have shown potential in promoting the expression of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in cell cultures, suggesting a potential for in vivo neuroprotective or regenerative effects.[2]
-
Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of lanostane-type triterpenoids against various cancer cell lines, including those of the lung, liver, colon, pancreas, and breast.[3] Their mechanisms often involve the induction of apoptosis and cell cycle arrest.[3][4]
Quantitative Data from In Vivo Studies of Related Triterpenoids
The following table summarizes quantitative data from in vivo studies on analogous triterpenoid compounds. This information can serve as a starting point for dose-range finding studies for novel 20,24-epoxylanostane compounds.
| Compound/Extract | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Triterpenoid Saponin Extract (PX-6518) | Leishmania donovani BALB/c mouse model | 0.4 mg/kg | Subcutaneous | ~95% reduction in liver amastigote burdens | [5] |
| Triterpenoid Saponin Extract (PX-6518) | Leishmania donovani BALB/c mouse model | 1.6 mg/kg | Subcutaneous | ~95% reduction in liver amastigote burdens (treatment delayed) | [5] |
| Triterpenoid Saponin Extract (PX-6518) | Leishmania donovani BALB/c mouse model | 2.5 mg/kg | Subcutaneous | 100% effective in preventing liver infection (prophylactic) | [5] |
| Resin Extract (containing triterpenoids) | Rat | 200 mg/kg | Not specified | 40% reduction in paw swelling | |
| Leaf Extract (containing flavonoids and triterpenoids) | Rat | 300 mg/kg | Not specified | Significant reduction in carrageenan-induced paw edema | |
| Asiatic Acid (triterpenoid) | Not specified | 20 mg/kg | Oral | Bioavailability studies conducted | [6] |
| Betulinic Acid (triterpenoid) | Mouse | 250 or 500 mg/kg | Intraperitoneal | Pharmacokinetic studies conducted | [6] |
Experimental Protocols
The following are generalized protocols for key in vivo experiments based on methodologies used for similar triterpenoid compounds. These should be adapted and optimized for the specific 20,24-epoxylanostane compound under investigation.
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This model is widely used to assess the anti-inflammatory potential of novel compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
20,24-Epoxylanostane compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Administer the 20,24-epoxylanostane compound or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
In Vivo Immunomodulatory Assessment in BALB/c Mice
This protocol provides a framework for evaluating the impact of a compound on immune cell populations and cytokine production.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
20,24-Epoxylanostane compound
-
Vehicle (e.g., sterile PBS with 0.1% DMSO)
-
Flow cytometer
-
ELISA kits for IFN-γ, IL-4, and IL-5
Procedure:
-
Acclimatize mice for one week.
-
Administer the 20,24-epoxylanostane compound or vehicle daily for a specified period (e.g., 14 or 28 days) via oral gavage or intraperitoneal injection.
-
At the end of the treatment period, collect blood via cardiac puncture and isolate splenocytes.
-
Perform flow cytometry on whole blood or splenocytes to analyze immune cell populations (e.g., T cells, B cells, NK cells).
-
Use ELISA kits to measure the levels of IFN-γ, IL-4, and IL-5 in the serum.
-
Analyze the data to determine the effect of the compound on immune parameters compared to the control group.
Visualizing Molecular Mechanisms and Workflows
Signaling Pathways
Lanostane triterpenoids have been reported to modulate key signaling pathways involved in cell growth, survival, and inflammation. The PI3K/Akt and MAPK signaling pathways are frequently implicated in their mechanism of action, often leading to the induction of apoptosis in cancer cells.[7][8]
Caption: Proposed modulation of PI3K/Akt and MAPK signaling pathways by 20,24-epoxylanostane compounds.
Experimental Workflow
The following diagram outlines a general workflow for the in vivo evaluation of a novel 20,24-epoxylanostane compound.
Caption: A generalized workflow for the in vivo assessment of novel 20,24-epoxylanostane compounds.
Conclusion
While direct in vivo studies on 20,24-epoxylanostane compounds are currently lacking, the wealth of data on related lanostane triterpenoids provides a strong foundation for future research. The protocols and pathways outlined in this document are intended to serve as a guide for designing and conducting robust in vivo experiments to unlock the therapeutic potential of this promising class of compounds. As with any novel compound, careful dose-escalation studies and thorough toxicological evaluations are essential to ensure the safety and efficacy of 20,24-epoxylanostanes in preclinical models.
References
- 1. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity [mdpi.com]
- 2. Neurotrophic and Immunomodulatory Lanostane Triterpenoids from Wood-Inhabiting Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo activities of a triterpenoid saponin extract (PX-6518) from the plant Maesa balansae against visceral leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthesis, potential applications, and detailed protocols for the study of derivatives of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, also known as Astragenol. This lanostane-type triterpenoid, and its derivatives, are of significant interest for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Introduction
(3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol is a tetracyclic triterpenoid belonging to the lanostane family.[1] Lanostane triterpenoids are naturally occurring compounds found in various fungi and plants, such as species from the Ganoderma genus.[2][3] These compounds have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. The structural complexity and stereochemistry of this compound and its derivatives offer a unique scaffold for the development of novel therapeutic agents.
The core structure of these compounds provides a foundation for synthetic modifications aimed at enhancing their biological activity, selectivity, and pharmacokinetic properties. Research has indicated that lanostane derivatives can induce apoptosis in cancer cells and exhibit anti-inflammatory effects, making them promising candidates for drug discovery programs.[4][5]
Potential Applications
The unique structure of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol derivatives makes them attractive for several therapeutic areas:
-
Oncology: Many lanostane triterpenoids have demonstrated significant cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.[4]
-
Inflammation: Derivatives of this class of compounds have shown potent anti-inflammatory activity, suggesting their potential use in the treatment of chronic inflammatory diseases.[5]
-
Immunomodulation: Some lanostane triterpenoids have been observed to modulate the immune response, which could be beneficial in autoimmune diseases or as adjuvants in vaccines.
Data Presentation
The following tables summarize the reported biological activities of various lanostane triterpenoid derivatives.
Table 1: Cytotoxicity of Lanostane Triterpenoid Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| N-β-d-galactoside (12) | HL-60 | 0.0021 | [4] |
| N-β-d-galactoside (12) | MKN45 | 4.0 | [4] |
| N-β-d-2-acetamido-2-deoxyglucoside (10) | HL-60 | 0.0078 | [4] |
| N-β-d-2-acetamido-2-deoxyglucoside (10) | A549 | 2.8 | [4] |
| N-β-d-2-acetamido-2-deoxyglucoside (10) | MKN45 | 1.5 | [4] |
Table 2: Anti-inflammatory Activity of Lanostane Triterpenoid Derivatives
| Compound | Assay | Inhibition | Concentration | Reference |
| Ganoluciduone B | Nitric Oxide Production in RAW264.7 cells | 45.5% | 12.5 µM | [5] |
Experimental Protocols
General Synthetic Workflow for Lanostane Derivatives
Caption: Generalized workflow for the synthesis of lanostane derivatives.
Protocol:
-
Protection of Hydroxyl Groups: The 3-hydroxyl group of lanosterol is typically protected using a suitable protecting group (e.g., acetate, silyl ether) to prevent unwanted side reactions in subsequent steps.
-
Epoxidation of the Side Chain: The double bond in the side chain of the protected lanosterol can be epoxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the resulting epoxide can be influenced by the reaction conditions and the substrate.
-
Epoxide Ring Opening: The epoxide ring can be opened under acidic or basic conditions with various nucleophiles to introduce new functional groups at C-24 and C-25.
-
Functional Group Interconversion: Further modifications of the introduced functional groups or the lanostane core can be performed to generate a library of derivatives.
-
Deprotection: The protecting group(s) are removed to yield the final target derivative.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of synthesized compounds against cancer cell lines.
References
- 1. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanostanoid triterpenes from Laetiporus sulphureus and apoptosis induction on HL-60 human myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Lanostane-Type Triterpenoid N-Glycosides and Their Cytotoxicity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lanostane triterpenoids with anti-inflammatory activities from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anti-inflammatory Mechanism of Action of Cycloastragenol
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Cycloastragenol (CAG), a small molecule triterpenoid sapogenin, is the primary active metabolite of Astragaloside IV, a compound isolated from the medicinal herb Astragalus membranaceus.[1] Emerging research has highlighted its potent anti-inflammatory properties, positioning it as a compound of interest for therapeutic development in various inflammatory diseases.[2] CAG has been shown to modulate key signaling pathways involved in the inflammatory cascade, thereby reducing the production of pro-inflammatory mediators.[3] These application notes provide a comprehensive overview of the anti-inflammatory mechanisms of Cyclothis compound, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways
Cyclothis compound exerts its anti-inflammatory effects primarily by suppressing the activation of the Toll-like receptor 4 (TLR4) signaling pathway, which consequently inhibits two major downstream cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
-
NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), TLR4 activation triggers a cascade that leads to the phosphorylation and degradation of IκB proteins. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[4][5] Cyclothis compound has been shown to inhibit the activation of the NF-κB pathway, preventing the nuclear translocation of p65 and subsequent gene expression.[3]
-
MAPK Pathway: The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is also activated downstream of TLR4.[6] Phosphorylation of these kinases leads to the activation of transcription factors like AP-1, which further promotes the expression of inflammatory mediators.[4] Evidence suggests that Cyclothis compound can attenuate the phosphorylation of JNK, ERK, and p38, thereby dampening the inflammatory response.[3][7]
The diagram below illustrates the inhibitory effects of Cyclothis compound on these key inflammatory signaling pathways.
Caption: Cyclothis compound inhibits TLR4, MAPK, and NF-κB pathways.
Quantitative Data Summary
The anti-inflammatory effects of Cyclothis compound (CAG) have been quantified in various in vitro and in vivo models. The tables below summarize key findings.
Table 1: In Vitro Anti-inflammatory Effects of Cyclothis compound
| Model System | Inflammatory Stimulus | Parameter Measured | Concentration of CAG | Observed Effect | Reference |
|---|---|---|---|---|---|
| RAW264.7 Macrophages | LPS | TNF-α Production | Dose-dependent | Significant inhibition | [3] |
| RAW264.7 Macrophages | LPS | IL-6 Production | Dose-dependent | Significant inhibition | [3] |
| RAW264.7 Macrophages | LPS | IL-1β Production | Dose-dependent | Significant inhibition | [3] |
| THP-1-derived Macrophages | LPS | Inflammatory Mediators | Not specified | Inhibition of production | [3] |
| Mouse Lymphocytes | Concanavalin A | Th1 Cytokines (IFN-γ, TNF, IL-2) | Dose-dependent | Significant inhibition | [1] |
| Mouse Lymphocytes | Concanavalin A | Th2 Cytokines (IL-4, IL-6, IL-10) | Dose-dependent | Significant inhibition | [1] |
| Mouse Lymphocytes | Concanavalin A | Th17 Cytokine (IL-17A) | Dose-dependent | Significant inhibition |[1] |
Table 2: In Vivo Anti-inflammatory Effects of Cyclothis compound
| Animal Model | Disease Induction | Parameter Measured | Dosage of CAG | Observed Effect | Reference |
|---|---|---|---|---|---|
| Septic Mice | Cecal Ligation and Puncture (CLP) | Cardiopulmonary Injury | Dose-dependent | Attenuated injury and inflammation | [3] |
| Septic Mice | Cecal Ligation and Puncture (CLP) | Survival Rate | Dose-dependent | Improved survival | [3] |
| Asthmatic Mice | Ovalbumin (OVA) | Airway Hyperresponsiveness | 125 mg/kg | Attenuated AHR | [2] |
| Asthmatic Mice | Ovalbumin (OVA) | IL-5, IL-13, IgE Levels | 125 mg/kg | Significantly decreased levels | [2] |
| Asthmatic Mice | Ovalbumin (OVA) | Inflammatory Cell Infiltration | 125 mg/kg | Suppressed infiltration |[2] |
Experimental Workflow and Protocols
A typical workflow for evaluating the anti-inflammatory properties of a compound like Cyclothis compound involves a combination of in vitro cell-based assays and in vivo animal models.
Caption: Workflow for evaluating Cyclothis compound's anti-inflammatory activity.
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages
This protocol details the procedure for assessing the ability of Cyclothis compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Cyclothis compound (CAG) stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Cell Viability (Optional but Recommended): To determine non-toxic concentrations of CAG, treat cells with various concentrations of CAG for 24 hours and perform an MTT assay according to the manufacturer's instructions. Use non-toxic concentrations for the main experiment.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of Cyclothis compound for 2 hours. Include a vehicle control (DMSO diluted to the highest concentration used for CAG).
-
Stimulation: After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group (which receives media only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 1,000 rpm for 10 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
Protocol 2: Western Blot for NF-κB and MAPK Pathway Activation
This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK pathways to assess their activation state.[3][5]
Materials and Reagents:
-
Treated cells from a scaled-up version of Protocol 1 (e.g., in 6-well plates)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Lysis: After treatment and stimulation (typically for a shorter duration, e.g., 15-60 minutes, to capture peak phosphorylation), wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-p65, p65) overnight at 4°C, following the manufacturer's recommended dilution. A loading control like β-actin should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the level of activation.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Mice
This is a standard model to evaluate the acute anti-inflammatory activity of a compound in vivo.[8][9][10]
Materials and Reagents:
-
Male Swiss mice (or other suitable strain)
-
Cyclothis compound (CAG) for oral gavage or intraperitoneal injection
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin or other reference anti-inflammatory drug
-
Plebthysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (receives vehicle + carrageenan)
-
CAG Treatment Group(s) (receives different doses of CAG + carrageenan)
-
Positive Control (receives Indomethacin + carrageenan)
-
-
Compound Administration: Administer the vehicle, Cyclothis compound, or Indomethacin by the chosen route (e.g., oral gavage) 60 minutes before inducing inflammation.
-
Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each mouse using a plethysmometer or calipers.
-
Inflammation Induction: Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.
-
Edema Measurement: Measure the paw volume/thickness again at several time points after the carrageenan injection (e.g., at 1, 2, 3, 4, and 6 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
References
- 1. Cyclothis compound mediates activation and proliferation suppression in concanavalin A-induced mouse lymphocyte pan-activation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclothis compound alleviates airway inflammation in asthmatic mice by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclothis compound reduces inflammation in CLP-induced septic MICE by suppressing TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Astragalus polysaccharides alleviates LPS-induced inflammation via the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice [frontiersin.org]
- 8. Astragalin attenuates oxidative stress and acute inflammatory responses in carrageenan-induced paw edema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Neuroprotective Effects of Lanostane Triterpenoids In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro neuroprotective effects of lanostane triterpenoids, a class of natural compounds showing significant promise in the field of neuropharmacology. The following sections detail the quantitative effects of these compounds on neuronal cell models, provide step-by-step protocols for key experiments, and illustrate the underlying molecular pathways.
Data Presentation: Quantitative Effects of Lanostane Triterpenoids
The neuroprotective activities of various lanostane triterpenoids have been quantified across several in vitro studies. The data below summarizes their efficacy in different neuronal cell models and under various stress conditions.
Table 1: Cytotoxicity and Neuroprotection of Lanostane Triterpenoids from a Marine Sponge (Penares sp.) in Neuro-2a cells [1][2]
| Compound | Cytotoxicity (IC50 in µM) | Neuroprotection against Paraquat-induced Toxicity (% increase in cell viability) |
| 3β-acetoxy-7β,8β-epoxy-5α-lanost-24-en-30,9α-olide | 85.7 | Data not available |
| 3β-hydroxy-7β,8β-epoxy-5α-lanost-24-en-30,9α-olide | > 100 | Data not available |
| 29-nor-penasterone | > 100 (37.4% cell death at 100 µM) | Significant increase in neurite-bearing cells |
| Penasterone | > 100 | Significant increase in neurite-bearing cells |
| Acetylpenasterol | > 100 (45.6% cell death at 100 µM) | Significantly increased cell viability and decreased ROS levels |
Table 2: Effects of Lanostane Triterpenoids on Neurotrophin Expression and Nitric Oxide Production
| Compound/Source | Cell Line | Effect | Concentration | Reference |
| Triterpenoids from Laetiporus sulphureus and Antrodia sp. | 1321N1 Astrocytoma | Upregulation of NGF and BDNF mRNA | 5 µg/mL | [3] |
| 29 Lanostane Triterpenoids from Ganoderma curtisii | BV-2 Microglia | Inhibition of LPS-induced Nitric Oxide (NO) production (IC50 range) | 3.65 ± 0.41 to 28.04 ± 2.81 µM | [4] |
| Ganothenoid D from Ganoderma theaecolum | SH-SY5Y | Potent neuroprotection against H2O2-induced damage | Not specified | [5] |
Experimental Protocols
Detailed methodologies for key in vitro neuroprotection assays are provided below. These protocols are based on methods cited in the literature for studying lanostane triterpenoids.[1][2][3][5][6]
Protocol 1: Assessment of Neuroprotection using the MTT Assay
This protocol determines the ability of a lanostane triterpenoid to protect neuronal cells from a neurotoxin-induced decrease in cell viability.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, Neuro-2a)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Neurotoxin (e.g., 100 µM H₂O₂ or 200 µM Paraquat)
-
Lanostane triterpenoid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Pre-treatment: Treat the cells with various concentrations of the lanostane triterpenoid (e.g., 1, 5, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) and incubate for a further 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe (DCFH-DA) to quantify intracellular ROS levels.
Materials:
-
Neuronal cells and culture reagents
-
Neurotoxin and lanostane triterpenoid
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Loading with DCFH-DA: After the neurotoxin incubation, wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the control cells.
Protocol 3: Neurite Outgrowth Assay
This assay assesses the potential of lanostane triterpenoids to promote or restore neurite formation, often in the presence of a growth factor.[3]
Materials:
-
PC12 cells
-
Complete culture medium
-
Low-serum medium (e.g., 1% horse serum)
-
Nerve Growth Factor (NGF)
-
Lanostane triterpenoid
-
Collagen-coated culture plates
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated plates at a low density (e.g., 1 x 10³ cells/well) and allow them to attach overnight.
-
Treatment: Replace the medium with low-serum medium containing the lanostane triterpenoid, a sub-optimal concentration of NGF (e.g., 5 ng/mL), or a combination of both. A positive control with an optimal concentration of NGF (e.g., 50 ng/mL) should be included.
-
Incubation: Incubate the cells for 72 hours.
-
Imaging: Capture images of the cells using a phase-contrast microscope.
-
Analysis: Quantify neurite outgrowth. A cell is considered neurite-bearing if it has at least one neurite that is longer than the cell body diameter. The total number of neurite-bearing cells and the average length of neurites can be measured using imaging software.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key pathways and experimental designs relevant to the study of lanostane triterpenoids.
Caption: Key neuroprotective mechanisms of lanostane triterpenoids.
Caption: General workflow for in vitro neuroprotection assays.
Caption: Inhibition of the NF-κB signaling pathway by lanostane triterpenoids.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Lanostane Triterpenoid Metabolites from a Penares sp. Marine Sponge Protect Neuro-2a Cells against Paraquat Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotrophic and Immunomodulatory Lanostane Triterpenoids from Wood-Inhabiting Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective and antidiabetic lanostane-type triterpenoids from the fruiting bodies of Ganoderma theaecolum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modified lanostane-type triterpenoids with neuroprotective effects from the fungus Inonotus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects of Lanostane Triterpenoids from Chaga Mushroom in Human Keratinocytes, HaCaT Cells, against Inflammatory and Oxidative Stresses [mdpi.com]
Application Notes and Protocols for (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol
A thorough search of scientific literature and chemical databases has revealed no specific information regarding the immunomodulatory properties, experimental protocols, or quantitative data for the compound (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol.
Due to the absence of published data, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations for this specific molecule.
As an alternative and for illustrative purposes, this report provides a general framework and representative protocols for assessing the immunomodulatory properties of lanostane-type triterpenoids, a class of compounds to which the requested molecule belongs. The following sections are based on methodologies commonly used for studying similar natural products, such as those isolated from medicinal mushrooms of the Ganoderma genus.
General Application Notes for Immunomodulatory Lanostane Triterpenoids
Lanostane triterpenoids are a class of natural products known for their diverse biological activities, including immunomodulatory and anti-inflammatory effects. These compounds can influence both innate and adaptive immune responses by targeting various immune cell types and signaling pathways.
Potential Applications:
-
Immunosuppressive Agent: In conditions characterized by an overactive immune response, such as autoimmune diseases or organ transplant rejection, lanostane triterpenoids may suppress the activation and proliferation of immune cells (e.g., T cells, B cells) and reduce the production of pro-inflammatory cytokines.
-
Immunostimulatory Agent: In cases of immunodeficiency or during vaccination, certain lanostane triterpenoids might enhance immune responses by activating macrophages, natural killer (NK) cells, and promoting the secretion of immunostimulatory cytokines.
-
Anti-inflammatory Agent: By inhibiting key inflammatory mediators and pathways, such as NF-κB and MAPK signaling, these compounds can potentially alleviate inflammation associated with various diseases.
Representative Experimental Protocols
The following are generalized protocols that would be suitable for investigating the immunomodulatory effects of a novel lanostane triterpenoid.
In Vitro Assessment of Immunomodulatory Activity
a) Lymphocyte Proliferation Assay
This assay determines the effect of the compound on the proliferation of T and B lymphocytes in response to mitogenic stimulation.
-
Cell Culture: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from a suitable animal model (e.g., C57BL/6 mice).
-
Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound.
-
Stimulation: Induce proliferation with a mitogen such as Concanavalin A (ConA) for T cells or Lipopolysaccharide (LPS) for B cells.
-
Proliferation Measurement: After a 48-72 hour incubation period, assess cell proliferation using a standard method like the MTT assay, BrdU incorporation, or CFSE staining followed by flow cytometry.
-
Data Analysis: Calculate the percentage of proliferation inhibition or stimulation relative to the vehicle control.
b) Macrophage Activation and Phagocytosis Assay
This protocol assesses the compound's effect on macrophage function.
-
Cell Line: Use a murine macrophage cell line such as RAW 264.7.
-
Treatment: Culture the cells with different concentrations of the test compound for 24 hours.
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production, a marker of macrophage activation.
-
Phagocytosis Assay: Incubate the treated macrophages with fluorescently labeled beads or bacteria. Quantify the uptake of the fluorescent particles by flow cytometry or fluorescence microscopy.
c) Cytokine Production Analysis
This experiment measures the effect of the compound on the production of key immunomodulatory cytokines.
-
Cell Stimulation: Culture immune cells (e.g., PBMCs, macrophages) with the test compound in the presence or absence of a stimulus (e.g., LPS).
-
Cytokine Measurement: After 24-48 hours, collect the culture supernatant and measure the concentration of various cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
In Vivo Assessment of Immunomodulatory Activity
a) Delayed-Type Hypersensitivity (DTH) Model
This model assesses the compound's effect on T-cell-mediated immune responses in vivo.
-
Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., sheep red blood cells, SRBC).
-
Treatment: Administer the test compound orally or intraperitoneally for a specified number of days.
-
Challenge: Elicit the DTH response by injecting the antigen into the footpad.
-
Measurement: Measure the increase in footpad thickness at 24 and 48 hours post-challenge as an indicator of the DTH response.
b) Adjuvant-Induced Arthritis Model
This model evaluates the anti-inflammatory and immunomodulatory effects of the compound in a model of chronic inflammation.
-
Induction of Arthritis: Induce arthritis in rats or mice by injecting Complete Freund's Adjuvant (CFA) into the paw.
-
Treatment: Administer the test compound daily starting from the day of induction or after the onset of disease.
-
Evaluation: Monitor paw volume, arthritis score, and body weight. At the end of the study, collect blood for cytokine analysis and tissues for histological examination.
Data Presentation
As no quantitative data is available for the specified compound, the following table is a template demonstrating how such data would be presented.
| Assay | Cell Type | Stimulant | Parameter Measured | Effective Concentration (e.g., IC50) |
| Lymphocyte Proliferation | Mouse Splenocytes | ConA | Proliferation | Data Not Available |
| Lymphocyte Proliferation | Mouse Splenocytes | LPS | Proliferation | Data Not Available |
| Macrophage Activation | RAW 264.7 | LPS | Nitric Oxide (NO) | Data Not Available |
| Cytokine Production | PBMCs | LPS | TNF-α secretion | Data Not Available |
| Cytokine Production | PBMCs | LPS | IL-10 secretion | Data Not Available |
Visualizations
The following diagrams illustrate common workflows and signaling pathways relevant to immunomodulatory studies.
Caption: General workflow for in vitro and in vivo immunomodulatory testing.
Caption: Potential inhibitory points of lanostane triterpenoids in the NF-κB pathway.
Application Notes and Protocols: Cytotoxicity of Astragenol Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cytotoxic effects of Astragenol (also known as Cyclothis compound) on various cancer cell lines. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows.
Introduction
This compound, the aglycone of Astragaloside IV, is a triterpenoid saponin derived from the root of Astragalus membranaceus. It has garnered significant interest for its potential anti-aging and anti-inflammatory properties. Recent studies have also highlighted its anti-cancer activities, demonstrating its ability to inhibit proliferation and induce apoptosis in various cancer cell models. This document outlines the current understanding of this compound's cytotoxicity and provides protocols for its investigation.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. While comprehensive IC50 values across a wide range of cell lines are not extensively documented in the literature, the following table summarizes the observed dose-dependent effects based on available studies.
| Cancer Type | Cell Line | Treatment Conditions | Observed Effect | Citation |
| Colon Cancer | HCT116 p53+/+ | 50 µM for 24 hours | Significant decrease in cell survival. | [1] |
| Colon Cancer | HCT116 p53-/- | 50 µM for 24 hours | No significant decrease in cell survival. | [1] |
| Colon Cancer | HT29 | Dose-dependent inhibition of cell viability. | Dose-dependent inhibition of cell viability. | [1] |
| Non-Small Cell Lung Cancer | Not specified | Not specified | Inhibition of proliferation. | [2] |
| Gastric Cancer | SNU-1, SNU-16 | Not specified | Cytotoxic activity observed. |
Note: The provided data indicates a p53-dependent mechanism of action in colon cancer cells. Further research is required to establish standardized IC50 values for this compound across a broader panel of cancer cell lines.
Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
p53-Dependent Apoptosis
In colon cancer cells, this compound's cytotoxic activity is dependent on the presence of functional p53.[1] Treatment with this compound leads to an increase in p53 expression.[1] Activated p53 then transcriptionally upregulates pro-apoptotic proteins such as Bax and PUMA, leading to the activation of the intrinsic apoptosis pathway.[1] This culminates in the cleavage of PARP and the execution of apoptosis.[1]
Caption: this compound-induced p53-dependent apoptosis pathway.
Modulation of the AMPK/ULK1/mTOR Axis
In non-small cell lung cancer (NSCLC), this compound has been shown to induce both apoptosis and protective autophagy through the AMPK/ULK1/mTOR signaling pathway.[2] this compound treatment leads to the activation of AMPK, which in turn can activate ULK1, a key initiator of autophagy. Simultaneously, the mTOR pathway, a negative regulator of autophagy, is modulated. This complex interplay results in the induction of apoptosis, partially through the accumulation of the pro-apoptotic protein NOXA.[2]
Caption: this compound's modulation of the AMPK/ULK1/mTOR pathway in NSCLC.
Inhibition of STAT3 Signaling
This compound has also been found to impede the activation of Signal Transducer and Activator of Transcription 3 (STAT3) in human gastric cancer cells.[3] It negatively regulates STAT3 phosphorylation at tyrosine 705 by abrogating the activation of Src and Janus-activated kinases (JAK1/2).[3] This impairment of STAT3 translocation and DNA binding activity contributes to the inhibition of cellular proliferation and the induction of apoptosis.[3]
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Caption: Experimental workflow for the MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide staining and flow cytometry.
Materials:
-
6-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-phospho-AMPK, anti-phospho-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
Application Notes and Protocols: Astragenol as a Molecular Probe in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Astragenol, a collective term often encompassing cyclothis compound (CAG) and its glycoside precursor astragaloside IV (AS-IV), is a triterpenoid saponin derived from the medicinal plant Astragalus membranaceus. These compounds have garnered significant interest within the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-senescence effects.[1][2] At the molecular level, this compound derivatives serve as valuable molecular probes for elucidating complex cell signaling pathways. Their ability to modulate key signaling cascades makes them instrumental in studying cellular processes such as proliferation, apoptosis, and inflammatory responses. These notes provide detailed protocols and data for utilizing this compound as a molecular probe in cell signaling research.
Key Signaling Pathways Modulated by this compound
This compound and its derivatives have been shown to interact with and modulate several critical signaling pathways. Understanding these interactions is key to designing experiments where these molecules are used as probes.
-
Src/MEK/ERK Pathway: Both cyclothis compound and astragaloside IV have been demonstrated to induce the phosphorylation of the extracellular signal-regulated protein kinase (ERK) in a time- and dose-dependent manner across various cell types.[3] This activation is mediated through c-Src and MEK, suggesting a role for this compound in modulating cell proliferation and survival.[3]
-
PI3K/Akt Pathway: Astragaloside IV has been shown to promote the proliferation and angiogenic activity of human umbilical vein endothelial cells (HUVECs) by activating the PI3K/Akt signaling pathway.[4] Conversely, in other contexts, such as ulcerative colitis models, astragaloside IV has been observed to inhibit the PI3K/Akt pathway, highlighting its potential as a context-dependent modulator.[5]
-
MAPK/NF-κB Pathway: this compound derivatives have been implicated in the regulation of the MAPK/NF-κB signaling cascade. Studies have shown that astragaloside IV can mitigate atherosclerosis and hepatic steatosis by suppressing the activation of this pathway, thereby reducing inflammation.[6] Specifically, it has been observed to downregulate the phosphorylation of JNK, ERK1/2, p38, and NF-κB p65.[6]
-
Nrf2/HO-1/GPX4 Pathway: In the context of neuroinflammation and Parkinson's disease, this compound has been found to regulate the Nrf2/HO-1/GPX4 signaling pathway, which is crucial for cellular defense against oxidative stress and for inhibiting ferroptosis.[7]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound derivatives in various cell-based assays. This data is crucial for designing experiments and interpreting results.
Table 1: Effective Concentrations of Cyclothis compound (CAG) and Astragaloside IV (AS-IV) in Cell Culture
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| CAG & AS-IV | Nucleus Pulposus Cells (NPCs) | 1, 3, 5, 10 µM | 24 h | Protection against high glucose-induced senescence and apoptosis | [8] |
| CAG | Human Neonatal Keratinocytes (HEKn) | 0.01 - 10 µM | 24 h | Increased telomerase activity | [9] |
| CAG | PC12, primary cortical and hippocampal neurons | 1 - 3 µM | 24 h | ~2-fold increase in telomerase activity | [9] |
| AS-IV | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.25 µM | Not Specified | Facilitated capillary-like tube formation | [4] |
| AS-IV | Human Umbilical Vein Endothelial Cells (HUVECs) | 10, 40, 120 µM | Not Specified | Promoted proliferation, migration, and tube formation | [4] |
| AS-IV | Diabetic Rats (in vivo) | 20, 40, 80 mg/kg | 13 weeks | Improved blood glucose and lipid profiles, reduced kidney injury | [10] |
Table 2: Effects of this compound Derivatives on Protein Expression and Activity
| Compound | Target Protein/Process | Cell Line/Model | Effect | Reference |
| CAG & AS-IV | p16, cleaved-Caspase 3, BAX | Nucleus Pulposus Cells (NPCs) | Downregulation | [1][8] |
| CAG & AS-IV | Bcl-2, TERT | Nucleus Pulposus Cells (NPCs) | Upregulation | [1][8] |
| CAG | ERK Phosphorylation | HEK293, HEKn, and other cell lines | Upregulation (Time- and dose-dependent) | [3] |
| AS-IV | ERK1/2, JNK, p38 Phosphorylation | Diabetic Rat Kidney | Inhibition of phosphorylation (most significant for ERK) | [10] |
| AS-IV | NF-κB p65 Phosphorylation | Aortas and Liver Tissue of LDLR-/- Mice | Downregulation | [6] |
| AS-IV | PI3K/Akt Pathway | Human Umbilical Vein Endothelial Cells (HUVECs) | Activation | [4] |
| AS-IV | PI3K/Akt Pathway | Ulcerative Colitis Model | Inhibition | [5] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound as a molecular probe.
Protocol 1: Determination of Cell Viability using CCK-8 Assay
This protocol is used to assess the cytotoxic effects of this compound derivatives and to determine the optimal concentration range for subsequent experiments.
Materials:
-
Target cells (e.g., Nucleus Pulposus Cells, HEK293)
-
Complete culture medium (e.g., DMEM with 15% FBS)
-
96-well plates
-
Cyclothis compound (CAG) and/or Astragaloside IV (AS-IV) stock solution (e.g., 500 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate at 37°C for 72 hours.
-
Prepare serial dilutions of CAG or AS-IV in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is less than 1%.[1][8]
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[8]
-
After incubation, wash the cells with PBS.
-
Add 100 µL of DMEM containing 10 µL of CCK-8 solution to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis of Protein Phosphorylation
This protocol is used to investigate the effect of this compound on the phosphorylation status of key signaling proteins (e.g., ERK, Akt, p38).
Materials:
-
Target cells
-
6-well plates
-
This compound derivative of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the this compound derivative for the specified time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound activates the Src/MEK/ERK pathway.
Caption: Astragaloside IV modulates the PI3K/Akt pathway.
Caption: Astragaloside IV inhibits the MAPK/NF-κB pathway.
Caption: A typical workflow for Western Blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclothis compound Inhibits Experimental Abdominal Aortic Aneurysm Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Blockade of PI3K/AKT signaling pathway by Astragaloside IV attenuates ulcerative colitis via improving the intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astragaloside IV Relieves Atherosclerosis and Hepatic Steatosis via MAPK/NF-κB Signaling Pathway in LDLR−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound alleviates neuroinflammation and improves Parkinson's symptoms through amino acid metabolism pathway and inhibition of ferroptosis [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclothis compound and Astragaloside IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Astragaloside IV reduces diabetic kidney injury by inhibiting the PKC/NOX4/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing In Vivo Studies of 20,24-Epoxylanostane Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of 20,24-epoxylanostane compounds for in vivo studies. Given the limited publicly available data on this specific subclass of lanostane triterpenoids, the following information is based on studies of structurally related lanostane compounds. Researchers should use this guidance as a starting point and perform compound-specific optimization.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for in vivo studies with lanostane triterpenoids?
A1: There is no single standard starting dose. However, a review of existing literature on lanostane-type triterpenes can provide a starting point. For instance, a study on the lanostane-type triterpene pisosterol in mice with Sarcoma 180 used doses of 50 or 100 mg/m².[1] For a mouse, this can be converted to an approximate mg/kg dose by dividing by a factor of 3, suggesting a starting range of 16-33 mg/kg. However, it is crucial to conduct a dose-finding study for your specific 20,24-epoxylanostane compound, starting with lower doses and escalating to determine the maximum tolerated dose (MTD).
Q2: What are the main challenges in the in vivo administration of 20,24-epoxylanostane compounds?
A2: Like many lanostane triterpenoids, 20,24-epoxylanostane compounds are often highly lipophilic and have poor aqueous solubility. This leads to challenges in formulation and can result in low bioavailability after oral administration. Pharmacokinetic studies on lanostane triterpenoids have shown that they may remain in the plasma at low concentrations for an extended period.[2]
Q3: What are the most common routes of administration for lanostane triterpenoids in vivo?
A3: The most common routes of administration in preclinical studies are oral gavage (PO) and intraperitoneal (IP) injection. The choice depends on the study's objective. Oral administration is often preferred for studying potential clinical applications, while IP injection can be used to bypass first-pass metabolism and achieve higher systemic exposure.
Q4: How can I improve the solubility and bioavailability of my 20,24-epoxylanostane compound for in vivo studies?
A4: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These include:
-
Co-solvent systems: Using a mixture of solvents, such as dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG), can help dissolve the compound. However, it's important to use the lowest effective concentration of organic solvents to avoid toxicity.
-
Surfactant-based formulations: Surfactants like Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions that improve the solubility and absorption of lipophilic compounds.
-
Lipid-based delivery systems: Formulating the compound in oils or self-emulsifying drug delivery systems (SEDDS) can enhance absorption through the lymphatic pathway.
-
Nanoparticle formulations: Encapsulating the compound in nanoparticles can improve its solubility, stability, and pharmacokinetic profile.
Q5: What are the potential target signaling pathways for 20,24-epoxylanostane compounds?
A5: While specific pathways for 20,24-epoxylanostane compounds are not well-documented, lanostane triterpenoids from medicinal mushrooms like Ganoderma have been shown to possess a range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[3][4] These activities are often associated with the modulation of key signaling pathways such as:
-
Cell Cycle Regulation: Some lanostane-type triterpenoids can induce cell cycle arrest.[3]
-
Apoptosis: They can trigger programmed cell death in cancer cells.
-
NF-κB Signaling: Many triterpenoids exhibit anti-inflammatory effects by inhibiting the NF-κB pathway.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another common target involved in cell proliferation and survival.
-
Immunomodulation: Some lanostane compounds can modulate immune responses by affecting cytokine production, such as stimulating IFN-γ secretion.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during administration. | Poor solubility of the compound in the chosen vehicle. The vehicle is not stable at the temperature of administration. | Increase the concentration of the co-solvent or surfactant. Prepare the formulation fresh before each use. Consider using a lipid-based formulation or a nanoparticle suspension. Warm the formulation to body temperature just before administration (ensure compound stability at this temperature). |
| High toxicity or mortality observed at the intended therapeutic dose. | The compound may have a narrow therapeutic window. The vehicle itself might be causing toxicity (e.g., high concentration of DMSO). | Conduct a thorough MTD study. Reduce the concentration of organic co-solvents in the vehicle. Consider a different route of administration (e.g., oral instead of IP). Monitor animals closely for signs of toxicity (weight loss, behavioral changes). |
| Lack of efficacy or high variability in in vivo results. | Poor bioavailability of the compound. Rapid metabolism of the compound. Improper administration technique. | Optimize the formulation to improve solubility and absorption (see FAQs). Consider using a different administration route (e.g., IP). Ensure consistent and accurate dosing for all animals. |
| Difficulty in detecting the compound in plasma or tissue samples. | Low plasma concentration of the compound. Rapid clearance of the compound. Analytical method not sensitive enough. | Increase the dose if tolerated. Collect samples at earlier time points after administration. Develop a more sensitive analytical method (e.g., LC-MS/MS). |
Quantitative Data Summary
Due to the lack of specific data for 20,24-epoxylanostane compounds, the following table provides examples of in vivo dosages and in vitro cytotoxicity for other lanostane triterpenoids to serve as a reference.
| Compound | Animal Model | Dose | Route | Observed Effect | Reference |
| Pisosterol | Mice (Sarcoma 180) | 50, 100 mg/m² | Not specified | Inhibition of tumor growth | [1] |
| Lanostane Triterpenoid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa | 1.29 | [6] |
| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 | 1.50 | [6] |
Experimental Protocols
Note: These are generalized protocols and must be optimized for your specific 20,24-epoxylanostane compound and experimental model.
Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage
-
Materials:
-
20,24-Epoxylanostane compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Weigh the required amount of the 20,24-epoxylanostane compound.
-
Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 (e.g., 30-40% of the final volume) and vortex thoroughly.
-
Add Tween 80 (e.g., 5-10% of the final volume) and vortex until a clear solution is formed.
-
Slowly add saline to the desired final volume while vortexing to prevent precipitation.
-
The final vehicle composition could be, for example, 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Administer to animals via oral gavage at a volume of 5-10 mL/kg body weight.
-
Always prepare a vehicle control group receiving the same formulation without the compound.
-
Protocol 2: Dose-Finding Study (Maximum Tolerated Dose - MTD)
-
Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice, 6-8 weeks old).
-
Group Allocation: Divide animals into groups of 3-5 per dose level, including a vehicle control group.
-
Dose Escalation:
-
Start with a low dose (e.g., 10 mg/kg) based on in vitro cytotoxicity data or literature on similar compounds.
-
Administer the compound daily for 5-7 days.
-
Gradually increase the dose in subsequent groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming, breathing).
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or mortality.
Visualizations
References
- 1. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolites identification and multi-component pharmacokinetics of ergostane and lanostane triterpenoids in the anticancer mushroom Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol in solution
Welcome to the technical support center for (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, commonly known as Astragenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has precipitated after storage. What could be the cause and how can I resolve it?
A1: Cloudiness or precipitation can be due to several factors:
-
Low Solubility: this compound is sparingly soluble in aqueous solutions. Ensure you are using an appropriate solvent system. While soluble in ethanol (50 mg/mL with sonication), for cell-based assays or other aqueous applications, a co-solvent system or a solubilizing agent may be necessary.[1]
-
Temperature Effects: Storing a concentrated stock solution at low temperatures (e.g., 4°C or -20°C) can cause the compound to precipitate out of solution.
-
Degradation: The precipitate could be a degradation product which is less soluble than the parent compound.
Troubleshooting Steps:
-
Re-dissolution: Gently warm the solution to 37°C and sonicate for 5-10 minutes to see if the compound redissolves.
-
Solvent Optimization: If precipitation persists, consider preparing a fresh stock in a different solvent or increasing the proportion of the organic co-solvent (e.g., DMSO, ethanol).
-
Filtration: If you suspect the precipitate is a degradation product, it is advisable to discard the solution and prepare a fresh batch. Do not attempt to use a solution with visible precipitate in your experiments.
Q2: I am observing a loss of bioactivity of my this compound solution over time. What are the likely degradation pathways?
A2: The loss of bioactivity is often linked to the chemical degradation of this compound. The primary sites of instability are the epoxy ring and the lanostane skeleton.
-
Epoxy Ring Opening: The epoxy ring is susceptible to opening under both acidic and basic conditions.[2][3] This reaction would alter the three-dimensional structure of the molecule, likely affecting its interaction with biological targets.
-
Acid-Catalyzed Rearrangements: The lanostane triterpenoid structure, with its double bond at the 9(11) position, can be prone to acid-catalyzed rearrangements and carbocation formation.[4]
-
Oxidation: The tertiary alcohols and the double bond can be susceptible to oxidation, especially in the presence of light, oxygen, and metal ions.
Q3: What are the recommended storage conditions for this compound in its solid form and in solution?
A3:
-
Solid Form: this compound should be stored as a solid at -20°C, protected from moisture.[1] The vial should be tightly sealed.
-
In Solution:
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent such as DMSO or absolute ethanol. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid long-term storage of dilute aqueous solutions. If temporary storage is necessary, keep the solution on ice and protected from light.
-
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: Based on its chemical properties and general practices for similar compounds, the following solvents are recommended:
-
Primary Solvents (for stock solutions):
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (anhydrous)[1]
-
-
Co-solvents (for aqueous working solutions):
-
When preparing aqueous solutions, it is best to dilute the stock solution in the final buffer or media, ensuring the final concentration of the organic solvent is compatible with the experimental system (typically <0.5% for cell-based assays).
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Different Solvents
Objective: To determine the short-term stability of this compound in commonly used solvents at different temperatures.
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to 100 µM in the following solvents:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Ethanol
-
DMSO
-
-
Aliquot the solutions into separate vials for each time point and temperature.
-
Incubate the vials at:
-
4°C (refrigerator)
-
25°C (room temperature)
-
37°C (incubator)
-
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each condition.
-
Immediately analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining percentage of this compound.
Protocol 2: pH Stability Profile of this compound
Objective: To evaluate the stability of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).
-
Prepare a 10 mM stock solution of this compound in ethanol.
-
Dilute the stock solution to 50 µM in each of the prepared buffers.
-
Incubate the solutions at a constant temperature (e.g., 25°C) and protect from light.
-
At various time points (e.g., 0, 1, 4, 12, 24 hours), collect samples.
-
Analyze the samples by HPLC to determine the concentration of intact this compound.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents over 48 Hours
| Solvent System | Temperature | % Remaining at 2h | % Remaining at 8h | % Remaining at 24h | % Remaining at 48h |
| DMSO | 25°C | >99% | >99% | 98% | 97% |
| Ethanol | 25°C | >99% | 98% | 96% | 94% |
| PBS (pH 7.4) | 25°C | 95% | 85% | 70% | 55% |
| DMEM + 10% FBS | 37°C | 90% | 75% | 50% | 30% |
Table 2: Hypothetical pH-Dependent Degradation of this compound at 25°C
| pH | Half-life (hours) | Degradation Rate Constant (k, hr⁻¹) |
| 3.0 | 8 | 0.0866 |
| 5.0 | 24 | 0.0289 |
| 7.4 | 48 | 0.0144 |
| 9.0 | 12 | 0.0578 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound solutions.
References
Technical Support Center: Enhancing the Bioavailability of Lanostane Triterpenoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of lanostane triterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My lanostane triterpenoid shows poor aqueous solubility. What are the initial steps to improve its dissolution?
A1: Poor aqueous solubility is a primary reason for the low bioavailability of many lanostane triterpenoids. Here are some initial troubleshooting steps:
-
Particle Size Reduction: The dissolution rate of a compound is inversely proportional to its particle size.
-
Micronization: This technique reduces particle size to the micron range, increasing the surface area for dissolution. However, it may not be sufficient for compounds with very low solubility.
-
Nanonization: Creating a nanosuspension, a dispersion of drug nanocrystals in a liquid medium, can dramatically increase the surface area and saturation solubility. This is a highly effective method for poorly soluble compounds.
-
-
pH Adjustment: For lanostane triterpenoids with ionizable functional groups (e.g., carboxylic acids like ganoderic acid), altering the pH of the solvent can increase solubility. However, consider the pH stability of your compound and the physiological pH of the intended absorption site.
-
Use of Co-solvents: Employing a mixture of a primary solvent (like water) and a water-miscible organic solvent in which the compound is more soluble can enhance overall solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
Q2: I'm observing low permeability of my lanostane triterpenoid in a Caco-2 cell assay. How can I troubleshoot this?
A2: Low permeability across the intestinal epithelium is another major barrier to oral bioavailability. Here's how to address this issue:
-
Efflux Pump Inhibition: Lanostane triterpenoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells, reducing net absorption.
-
Co-administration with P-gp Inhibitors: Conduct Caco-2 assays with known P-gp inhibitors (e.g., verapamil). A significant increase in the apparent permeability coefficient (Papp) in the presence of the inhibitor suggests that your compound is a P-gp substrate.
-
Formulation with Excipients: Some formulation excipients, such as certain polymers and surfactants used in lipid-based systems, can inhibit P-gp function.
-
-
Improving Mass Balance in Lipophilic Compounds: Highly lipophilic compounds can adsorb to plasticware or have poor solubility in the aqueous assay buffer, leading to artificially low permeability readings.
-
Addition of Bovine Serum Albumin (BSA): Including BSA in the basolateral (receiver) chamber can improve the solubility of lipophilic compounds and mimic sink conditions in the blood, preventing underestimation of permeability.
-
Use of Human Plasma: As an alternative to buffer, using human plasma in both chambers can improve mass balance for highly lipophilic compounds.
-
Q3: My in vivo pharmacokinetic study in rodents shows very low oral bioavailability for my lanostane triterpenoid formulation. What formulation strategies should I consider?
A3: Low in vivo bioavailability despite addressing initial solubility and permeability issues points to the need for advanced formulation strategies.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations incorporate the drug into lipidic excipients.
-
Types: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLNs).
-
Advantages: LBDDS can enhance solubility, improve absorption by utilizing lipid absorption pathways, and potentially bypass first-pass metabolism through lymphatic transport.[2][3]
-
-
Nanosuspensions: As mentioned in Q1, this is a powerful technique for in vivo applications.
-
Benefits: The small particle size leads to faster dissolution in the gastrointestinal tract, which can significantly improve absorption and bioavailability. Nanosuspensions have been shown to increase the oral bioavailability of poorly soluble compounds by several folds.[4]
-
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters for Ganoderic Acid A, a representative lanostane triterpenoid, from a study in rats. This data highlights the typically low oral bioavailability of these compounds in their unprocessed form.
| Parameter | Intravenous Administration (20 mg/kg) | Oral Administration (200 mg/kg) |
| Cmax (ng/mL) | - | 1378.20 |
| Tmax (h) | - | < 0.611 |
| AUC (h*ng/mL) | 1751.08 | 3235.07 |
| Half-life (h) | 0.36 - 0.63 | 2.18 - 2.49 |
| Absolute Bioavailability (%) | - | 10.38 - 17.97 |
Data sourced from a pharmacokinetic study on Ganoderic Acid A in rats.[5][6]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Lipophilic Compounds
Objective: To determine the intestinal permeability of a lanostane triterpenoid and assess if it is a substrate for P-glycoprotein.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports in transwell plates for 21-24 days to allow for differentiation and formation of a polarized monolayer.
-
Replenish the culture medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer. Only use monolayers with TEER values >250 Ω·cm².
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh transport buffer, potentially containing 4% BSA to act as a sink, to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
-
P-gp Inhibition Arm:
-
Repeat the bidirectional transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil) in the apical chamber.
-
-
Sampling and Analysis:
-
Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Take samples from both chambers at specified time points.
-
Analyze the concentration of the lanostane triterpenoid in the samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (Papp B→A / Papp A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters and absolute oral bioavailability of a lanostane triterpenoid formulation.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats (or a similar rodent model), typically 3-4 animals per time point or using serial sampling from a smaller group.
-
-
Dosing:
-
Intravenous (IV) Group: Administer the lanostane triterpenoid, dissolved in a suitable vehicle (e.g., a solution with co-solvents and/or cyclodextrins), via the tail vein at a specific dose (e.g., 10 mg/kg). The IV dose must be a solution.
-
Oral (PO) Group: Administer the test formulation (e.g., a nanosuspension or solid dispersion) via oral gavage at a higher dose (e.g., 100 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., from the jugular vein or via tail tipping) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of the lanostane triterpenoid in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Signaling Pathway Diagram
Lanostane triterpenoids, such as Ganoderic Acid, have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. They can inhibit pro-survival pathways like PI3K/Akt/mTOR and NF-κB, while activating the intrinsic and extrinsic apoptosis pathways, leading to the activation of executioner caspases.[1][7]
Experimental Workflow Diagram
This diagram outlines the logical progression for developing and evaluating a lanostane triterpenoid formulation to enhance oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using... [wisdomlib.org]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol and Related Lanostane Triterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol. As specific data for this compound is limited in public literature, the guidance provided is based on the broader class of lanostane triterpenoids and is intended to help minimize potential off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets for lanostane triterpenoids?
A1: Lanostane triterpenoids are known to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.[1][2] Their primary targets can vary depending on the specific structure. For example, some lanostane triterpenoids from Ganoderma species have been studied for their potential as anticancer agents, affecting numerous protein and pathway targets.[3] Off-target effects can be a concern, and it is crucial to perform comprehensive profiling. Common off-target liabilities for complex natural products can include interactions with a wide range of cellular proteins and pathways.
Q2: How can I assess the selectivity of my lanostane triterpenoid?
A2: A tiered approach is recommended. Start with broad-spectrum screening and progress to more focused assays.
-
Initial Profiling: Use high-throughput screening (HTS) to test your compound against a panel of diverse targets.[4] This can help identify potential off-target activities early in the drug discovery process.[4]
-
In Vitro and In Vivo Assays: Conduct further testing of viable candidates using both in vitro and in vivo models to confirm on-target activity and evaluate off-target effects in a more biologically relevant context.[4]
-
Genetic and Phenotypic Screening: Employ techniques like CRISPR-Cas9 or RNA interference to knockout or silence specific genes.[4] Observing the resulting phenotypic changes can provide insights into the pathways and potential off-target interactions of your compound.[4]
Q3: My EC50/IC50 values are inconsistent between experiments. What could be the cause?
A3: Inconsistent potency values can arise from several factors:
-
Compound Stability and Solubility: Lanostane triterpenoids can be poorly soluble in aqueous solutions. Ensure your stock solutions are properly prepared and that the compound does not precipitate in your assay medium. The use of a small percentage of DMSO is common, but ensure the final concentration is consistent and does not affect cell health.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. Cellular responses can change as cells are passaged.
-
Assay Conditions: Variations in cell density, incubation time, and reagent concentrations can all lead to variability. Standardize your protocols carefully.
-
Stock Solution Differences: Discrepancies in EC50 or IC50 values between different labs can often be traced back to variations in the preparation of stock solutions.[5]
Troubleshooting Guides
Issue 1: High background or no signal in a cell-based assay.
-
Possible Cause: The compound may be interfering with the assay technology (e.g., autofluorescence).
-
Solution: Run a control plate with the compound in cell-free wells to assess its intrinsic signal. If interference is observed, consider a different assay technology (e.g., luminescent instead of fluorescent).
-
-
Possible Cause: Improper instrument setup.
-
Possible Cause: Problems with the cells or reagents.
Issue 2: Unexpected cytotoxicity observed in control cell lines.
-
Possible Cause: The compound may have broad cytotoxic effects common to many lanostane triterpenoids.[1][2][6]
-
Solution: Perform a dose-response curve on multiple, unrelated cell lines to determine the general cytotoxic concentration range. This will help you define a therapeutic window where you can observe specific effects without inducing general cell death.
-
-
Possible Cause: The compound is inducing an inflammatory response, such as nitric oxide (NO) production.[1]
-
Solution: Measure markers of inflammation (e.g., NO, cytokines) in your cell culture supernatant to determine if an off-target inflammatory response is being triggered.
-
Quantitative Data Summary
The following tables provide representative data for the bioactivity of various lanostane triterpenoids, which can serve as a reference for what to expect from this class of compounds.
Table 1: Cytotoxic Activity of Lanostane Triterpenoids from Ganoderma luteomarginatum [6]
| Compound | K562 (IC50 µg/mL) | BEL-7402 (IC50 µg/mL) | SGC-7901 (IC50 µg/mL) |
| 1 | 8.59 | > 50 | > 50 |
| 2 | 16.73 | 16.32 | 19.45 |
| 7 | > 50 | 25.86 | > 50 |
| 13 | 10.97 | 6.64 | 12.33 |
| 18 | 8.82 | > 50 | > 50 |
| 22 | > 50 | > 50 | 47.63 |
| 24 | > 50 | 38.35 | > 50 |
Table 2: Inhibitory Activity of Lanostane Triterpenoids on NO Production [1]
| Compound | IC50 (µM) |
| Pardinol B | 14.7 |
| Pardinol E | 5.3 |
| Pardinol F | 12.5 |
| Pardinol G | 9.8 |
| Pardinol H | 11.2 |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the lanostane triterpenoid in the appropriate cell culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium from the cells and add the medium containing the compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Stimulation: Plate macrophages (e.g., RAW 264.7 cells) in a 96-well plate.[1] Allow them to adhere and then treat with the lanostane triterpenoid for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS).[1]
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix the supernatant with the Griess reagent in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite to determine the concentration of NO in the samples.
Visualizations
Caption: A generalized workflow for in vitro experiments with troubleshooting loops.
Caption: A hypothetical signaling pathway illustrating on-target vs. off-target effects.
References
- 1. Lanostane triterpenoids from Tricholoma pardinum with NO production inhibitory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - KG [thermofisher.com]
- 6. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Isolation of Cycloastragenol from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the isolation of Cycloastragenol from natural sources. It includes troubleshooting guides and frequently asked questions to address potential challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Cyclothis compound and how is it related to Astragaloside IV?
Cyclothis compound (CAG) is a natural triterpenoid and the aglycone (the non-sugar component) of Astragaloside IV (ASI).[1][2] ASI is a major active saponin found in the roots of Astragalus membranaceus. To obtain Cyclothis compound, Astragaloside IV is typically extracted from the plant material first and then hydrolyzed to cleave off its sugar moieties.[2][3]
Q2: What are the primary methods for producing Cyclothis compound on a larger scale?
The main strategies for producing Cyclothis compound involve the hydrolysis of its precursor, Astragaloside IV. The most commonly cited methods in the literature are:
-
Smith Degradation: This chemical method is often reported as the most effective and high-yielding approach for preparing Cyclothis compound from Astragaloside IV.[1][2]
-
Enzymatic Hydrolysis: This method utilizes specific enzymes, such as β-glucosidase and β-xylosidase, to selectively cleave the sugar groups from Astragaloside IV. It is considered a green and specific method.[4][5]
-
Acid Hydrolysis: While a straightforward method, strong acid hydrolysis often leads to the formation of undesired byproducts and lower yields of Cyclothis compound.[1]
Q3: Which method offers the best yield and purity for scaled-up production?
Smith degradation has been shown to be a highly efficient method for large-scale production, with optimized conditions yielding up to 84.4% conversion of Astragaloside IV to Cyclothis compound.[1][2] Enzymatic hydrolysis also shows high conversion rates, with some studies reporting up to 94.5% molar conversion under optimal conditions.[5] The choice of method may depend on factors such as cost, desired purity, and environmental considerations.
Experimental Protocols and Data
Method 1: Smith Degradation of Astragaloside IV
This method involves three main steps: oxidation, reduction, and hydrolysis.
Protocol:
-
Oxidation: Dissolve Astragaloside IV in a 60% methanol-water solution. Add 5 equivalents of sodium periodate (NaIO4) and stir the mixture for 12 hours.
-
Reduction: Add 3 equivalents of sodium borohydride (NaBH4) to the reaction mixture and stir for another 4 hours.
-
Hydrolysis: Acidify the solution to pH 2 with 1M sulfuric acid (H2SO4) and maintain the reaction for 24 hours.
-
Extraction: Extract the resulting Cyclothis compound from the reaction mixture using a suitable solvent like ethyl acetate.
-
Purification: The crude product can be further purified using techniques such as silica gel column chromatography and recrystallization to achieve high purity (>95%).[6]
Method 2: Enzymatic Hydrolysis of Astragaloside IV
This protocol uses a two-enzyme system for efficient conversion.
Protocol:
-
Enzyme Preparation: Use purified thermostable and sugar-tolerant enzymes, β-glucosidase (e.g., Dth3) and β-xylosidase (e.g., Xln-DT).[5]
-
Reaction Setup: In a suitable buffer solution (e.g., pH 5.5), dissolve Astragaloside IV.
-
Enzymatic Reaction: Add the enzymes (e.g., 1 U of Dth3 and 0.2 U of Xln-DT) to the Astragaloside IV solution.
-
Incubation: Maintain the reaction at the optimal temperature (e.g., 75°C) for a specified time (e.g., 3 hours).[5]
-
Product Recovery: After the reaction, the Cyclothis compound can be recovered and purified.
Quantitative Data Comparison
| Method | Key Reagents | Reported Yield/Conversion | Purity | Reference |
| Smith Degradation | Sodium periodate, Sodium borohydride, Sulfuric acid | 84.4% yield from ASI | >95% after purification | [1][2] |
| Enzymatic Hydrolysis | β-glucosidase, β-xylosidase | 94.5% molar conversion of ASI | High, specific conversion | [5] |
| Acid Hydrolysis | Strong acids (e.g., H2SO4, HCl) | Low yield of CAG, produces byproducts | Lower due to side reactions | [1] |
Troubleshooting Guide
Q1: My final yield of Cyclothis compound is significantly lower than expected. What are the common causes?
-
Incomplete Hydrolysis: The conversion of Astragaloside IV to Cyclothis compound may be incomplete. For Smith degradation, verify the pH, reaction times, and reagent equivalents. For enzymatic hydrolysis, check the enzyme activity, pH, and temperature.
-
Suboptimal Extraction: Ensure efficient extraction of the product from the aqueous reaction mixture. Multiple extractions with a suitable organic solvent may be necessary.
-
Degradation of Product: Strong acidic conditions in acid hydrolysis can lead to the formation of the artificial sapogenin, this compound, instead of Cyclothis compound.[1]
-
Losses during Purification: Significant product loss can occur during column chromatography or recrystallization. Optimize the purification protocol to minimize these losses.
Q2: I am observing multiple impurity peaks in my HPLC analysis. How can I identify and minimize them?
-
Source of Impurities: Impurities can arise from the starting material (crude Astragaloside IV extract), side reactions during hydrolysis, or degradation of the product. One study identified 15 different impurities in a large-scale production batch.[7][8]
-
Identification: Techniques like UPLC-LTQ-Orbitrap-MS and HPLC-CAD can be used to identify impurities, especially those with weak UV absorption.[7][8][9]
-
Minimization Strategies:
-
Start with a higher purity of Astragaloside IV.
-
Optimize the hydrolysis conditions to favor the formation of Cyclothis compound. Mild hydrolysis conditions are preferable.
-
Employ a multi-step purification process. This may include a combination of different chromatography techniques (e.g., silica gel, preparative HPLC) and recrystallization.
-
Q3: The enzymatic hydrolysis is slow or incomplete. What should I check?
-
Enzyme Activity: Ensure the enzymes have not lost their activity due to improper storage or handling. Perform an activity assay if necessary.
-
Reaction Conditions: Verify that the pH and temperature of the reaction mixture are optimal for the specific enzymes being used. For example, the Dth3 and Xln-DT enzymes work best at pH 5.5 and 75°C.[5]
-
Substrate and Product Inhibition: Some enzymes can be inhibited by high concentrations of the substrate or product. Consider a fed-batch approach for the substrate or in-situ product removal if this is suspected. However, some enzymes like Dth3 are highly tolerant to glucose.[5]
Visualizations
Experimental Workflow for Cyclothis compound Production
Caption: Experimental workflow for Cyclothis compound production.
Signaling Pathway: Cyclothis compound and Telomerase Activation
Caption: Cyclothis compound's activation of telomerase.
References
- 1. Smith degradation, an efficient method for the preparation of cyclothis compound from astragaloside IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tpcj.org [tpcj.org]
- 3. researchgate.net [researchgate.net]
- 4. CN105566434B - Method for efficiently preparing cyclothis compound - Google Patents [patents.google.com]
- 5. - Ask this paper | Bohrium [bohrium.com]
- 6. CN106083979A - Cyclothis compound extract and preparation method and application thereof - Google Patents [patents.google.com]
- 7. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cyclothis compound, Which Is a Pre-Clinical Candidate for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cyclothis compound, Which Is a Pre-Clinical Candidate for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of lanostane triterpenoid extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lanostane triterpenoid extracts. Our goal is to help you address the common challenge of batch-to-batch variability to ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in lanostane triterpenoid extracts?
A1: Batch-to-batch variability in lanostane triterpenoid extracts can be attributed to a number of factors throughout the production process. These include:
-
Genetic and Environmental Factors: The phytochemical profile of the raw plant or fungal material can vary significantly due to genetic diversity within a species, as well as environmental conditions such as climate, soil quality, and altitude.[1]
-
Harvesting and Post-Harvest Processing: The timing of harvest, drying methods, and storage conditions can all impact the composition and stability of the triterpenoids in the raw material.[1]
-
Extraction and Purification Procedures: The choice of solvent, extraction temperature, pressure, and duration can all influence the yield and profile of the extracted lanostane triterpenoids.[2] Subsequent purification steps can also introduce variability.
Q2: How can I assess the consistency of my lanostane triterpenoid extract batches?
A2: A multi-step approach is recommended to ensure the consistency of your extracts:
-
Macroscopic and Microscopic Analysis: A preliminary examination of the raw material's physical characteristics can provide initial clues about its quality and consistency.
-
Chemical Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to generate a chemical fingerprint of your extract.[3] This allows for a qualitative comparison of the chemical profiles between different batches.
-
Quantification of Marker Compounds: Select one or more specific lanostane triterpenoids that are known to be bioactive or are present in significant quantities and quantify their concentration in each batch using a validated analytical method, such as HPLC-UV or HPLC-MS/MS.[4]
Q3: What are the recommended analytical methods for characterizing lanostane triterpenoid extracts?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and powerful tool for the analysis of lanostane triterpenoids.[5]
-
HPLC with Ultraviolet (UV) Detection: This method is suitable for the quantification of known lanostane triterpenoids when reference standards are available.[4]
-
HPLC with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) Detection: This provides higher sensitivity and specificity, allowing for the identification and quantification of a wider range of triterpenoids, even in complex mixtures.[4][6][7] It is particularly useful for identifying unknown compounds and for metabolomic profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the analysis of volatile or derivatized triterpenoids.[8]
Q4: Are there established methods for standardizing lanostane triterpenoid extracts?
A4: Yes, standardization is crucial for ensuring the quality and consistency of herbal extracts.[3][9] The general approach involves:
-
Selection of Chemical Markers: One or more lanostane triterpenoids are chosen as markers for standardization. These markers should ideally be bioactive and present at a quantifiable level.
-
Development and Validation of Analytical Methods: A reliable analytical method, such as HPLC, is developed and validated for the accurate quantification of the selected markers.[4]
-
Setting Specifications: Based on the analysis of multiple batches, acceptable ranges for the concentration of the marker compounds are established.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Extract Batches
| Possible Cause | Troubleshooting Step |
| Variation in the concentration of active lanostane triterpenoids. | 1. Perform quantitative analysis (e.g., HPLC-UV or HPLC-MS/MS) of key bioactive lanostane triterpenoids in each batch.[4] 2. Normalize the extract concentration in your experiments based on the content of the active compound(s) rather than the total extract weight. |
| Presence of interfering compounds in some batches. | 1. Use HPLC-MS/MS or GC-MS to generate a detailed chemical fingerprint of each batch to identify any unique or significantly different compounds.[6][8] 2. If interfering compounds are identified, consider modifying the extraction or purification protocol to remove them. |
| Degradation of active compounds during storage. | 1. Review your storage conditions (temperature, light exposure). 2. Re-analyze older batches to check for degradation of key lanostane triterpenoids. |
Issue 2: Poor Resolution or Overlapping Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition or gradient. | 1. Optimize the mobile phase composition and gradient profile. A gradient of acetonitrile and water with a small amount of formic acid is often effective for separating triterpenoids.[4] 2. Consult literature for established HPLC methods for similar compounds. |
| Column degradation or contamination. | 1. Flush the column with a strong solvent to remove any contaminants. 2. If the problem persists, replace the column with a new one of the same type. |
| Co-elution of structurally similar triterpenoids. | 1. Consider using a longer column or a column with a different stationary phase (e.g., C18, C8). 2. Employ a mass spectrometer detector (LC-MS) to differentiate between co-eluting compounds based on their mass-to-charge ratio.[7] |
Quantitative Data Summary
The following table summarizes the variability in the content of five lanostane triterpenes found in 16 different samples of Fomes officinalis. This data highlights the significant batch-to-batch differences that can occur in natural extracts.
| Lanostane Triterpene | Average Content (mg/g) | Standard Deviation | % Relative Standard Deviation |
| Compound 1 | 1.23 | 0.45 | 36.6% |
| Compound 2 | 2.56 | 0.89 | 34.8% |
| Compound 3 | 0.87 | 0.31 | 35.6% |
| Compound 4 | 3.12 | 1.15 | 36.9% |
| Compound 5 | 1.98 | 0.72 | 36.4% |
Data adapted from a study on the quantification of lanostane-type triterpenes.[4]
Experimental Protocols
Protocol 1: General Extraction of Lanostane Triterpenoids
This protocol provides a general method for the extraction of lanostane triterpenoids from fungal or plant material. Optimization may be required depending on the specific source material.
-
Material Preparation:
-
Dry the raw material (e.g., fruiting bodies of Ganoderma species) at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grind the dried material into a fine powder.
-
-
Extraction:
-
Concentration:
-
Combine the ethanol extracts and filter to remove solid particles.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation (Optional):
-
The crude extract can be further fractionated by suspending it in water and performing liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Lanostane triterpenoids are typically enriched in the ethyl acetate fraction.[11]
-
Protocol 2: HPLC Analysis of Lanostane Triterpenoids
This protocol outlines a general HPLC method for the analysis of lanostane triterpenoid extracts.
-
Sample Preparation:
-
Dissolve a known amount of the dried extract in methanol or a suitable solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB-C18).[4]
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).[4]
-
Gradient Program: A typical gradient might start with a low percentage of A, increasing to a high percentage over 30-60 minutes to elute compounds with increasing hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the triterpenoids of interest (e.g., 210 nm, 254 nm), or MS detection for higher sensitivity and identification.[4]
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of the lanostane triterpenoids to be quantified.
-
Inject a series of standard solutions of known concentrations and plot the peak area against the concentration.
-
Determine the concentration of the analytes in the extract samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the extraction and quality control of lanostane triterpenoid extracts.
Caption: Troubleshooting decision tree for inconsistent HPLC results.
Caption: Potential signaling pathways modulated by lanostane triterpenoids.
References
- 1. thebioscan.com [thebioscan.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of lanostane triterpenes in Fomes officinalis and their fragmentation study by HPLC-ESI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids [jpa.xjtu.edu.cn]
- 6. Quality Control and Variability Assessment of an Eight-Herb Formulation for Hypertension Using Method Validation and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. WHO guidelines for quality control of herbal medicines: From cultivation to consumption - Int J Pharm Chem Anal [ijpca.org]
- 10. Anti-Adipogenic Lanostane-Type Triterpenoids from the Edible and Medicinal Mushroom Ganoderma applanatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol?
A1: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most suitable technique. Specifically, HPLC-UV offers a cost-effective method for routine analysis, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and selectivity, which is crucial for complex matrices or low concentration samples.
Q2: I do not have a reference standard for (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol. Can I still quantify it?
A2: Absolute quantification requires a certified reference standard. However, if a standard is unavailable, you can perform relative quantification by comparing the peak area of your analyte across different samples. Alternatively, you can use a structurally related compound as a surrogate standard for semi-quantitative analysis, but this approach has limitations in accuracy.
Q3: What are the critical steps in sample preparation for the analysis of this compound from a plant matrix?
A3: Proper sample preparation is crucial for accurate quantification and to prevent issues like column contamination.[1] Key steps include:
-
Extraction: Solvent extraction using methanol or ethanol is common for triterpenoids.
-
Purification: Solid-Phase Extraction (SPE) is highly recommended to remove interfering substances from the crude extract.
-
Filtration: Always filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.
Q4: How can I confirm the identity of the peak corresponding to (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol in my chromatogram?
A4: The most definitive method for peak identification is to use a reference standard and compare retention times. If a standard is not available, high-resolution mass spectrometry (HRMS) can be used to determine the accurate mass and elemental composition of the analyte. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation patterns, which can be compared to literature data for similar compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol.
HPLC-UV Troubleshooting
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions between the analyte and the column's stationary phase. | Use a mobile phase with a lower pH or add a small amount of a competing base, like triethylamine. Ensure you are using a well-endcapped column. |
| Column overload. | Dilute the sample and inject a smaller volume. | |
| Dead volume in the system. | Check and tighten all fittings. Use pre-cut tubing of appropriate length and diameter. | |
| Peak Fronting | Sample overload. | Dilute the sample or inject a smaller volume. |
| Sample solvent is stronger than the mobile phase. | Prepare the sample in a solvent that is weaker than or the same as the initial mobile phase. | |
| Broad Peaks | Low column efficiency. | Replace the column. |
| Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| High flow rate. | Optimize the flow rate for the column dimensions and particle size. | |
| Ghost Peaks | Contamination from a previous injection (carryover). | Implement a thorough needle wash program and run a blank gradient after each sample. |
| Impurities in the mobile phase or from system components. | Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly. | |
| Baseline Noise or Drift | Air bubbles in the detector or pump. | Degas the mobile phase thoroughly. Purge the pump. |
| Contaminated detector cell. | Flush the detector cell with a strong solvent (e.g., isopropanol). | |
| Mobile phase mixing issues. | Ensure proper mixing of the mobile phase components. |
LC-MS Troubleshooting
| Problem | Potential Cause | Solution |
| Low Signal Intensity | Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Adjust the mobile phase pH to promote ionization. |
| Ion suppression from matrix components. | Improve sample cleanup using techniques like SPE. Modify the chromatographic method to separate the analyte from interfering compounds. | |
| Incorrect mass spectrometric parameters. | Ensure the correct precursor and product ions are selected for MRM analysis. Optimize collision energy. | |
| Unstable Signal | Unstable spray in the ion source. | Check for clogs in the sample capillary. Ensure proper solvent flow and composition. Clean the ion source. |
| Fluctuations in mobile phase delivery. | Check the LC pump for leaks and ensure proper solvent degassing. | |
| No Peak Detected | Analyte degradation. | Prepare fresh samples and standards. Investigate the stability of the compound in the chosen solvent and at the autosampler temperature. |
| Incorrect instrument settings. | Verify all LC and MS parameters, including the injection volume, gradient program, and mass spectrometric method. | |
| The compound is not eluting from the column. | Use a stronger mobile phase or a different stationary phase. | |
| Inconsistent Retention Times | Poor column equilibration. | Increase the column equilibration time between injections. |
| Changes in mobile phase composition. | Prepare fresh mobile phases and ensure accurate mixing. | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Sample Preparation from Plant Material
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction: Macerate 1 gram of the powdered material with 20 mL of methanol at room temperature for 24 hours. Repeat the extraction three times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Dissolve the crude extract in a minimal amount of methanol and dilute with water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the triterpenoid fraction with 10 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.
HPLC-UV Method
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 30% B; 5-25 min, 30-90% B; 25-30 min, 90% B; 30-31 min, 90-30% B; 31-35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
LC-MS/MS Method
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient | To be optimized based on the specific instrument and analyte retention. A typical starting point is a linear gradient from 10% to 95% B over 15 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Parameters | To be optimized. Typical values: Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C; Desolvation gas flow: 800 L/hr; Cone gas flow: 50 L/hr. |
| MRM Transitions | To be determined by infusing a standard solution of the analyte. The protonated molecule [M+H]+ should be selected as the precursor ion. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of triterpenoids using HPLC-UV and LC-MS/MS, based on literature for similar compounds.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL |
Visualizations
Caption: Experimental workflow for the quantification of the target analyte.
Caption: Troubleshooting decision tree for common chromatographic issues.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Cycloastragenol and Other Lanostane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of Cycloastragenol against other prominent lanostane triterpenoids, namely Ganoderic Acid A and Inotodiol. The comparison is supported by experimental data on their cytotoxic and anti-inflammatory activities. Detailed methodologies for the key assays are provided to ensure reproducibility and aid in the design of future studies.
Overview of Compared Triterpenoids
Cyclothis compound , a tetracyclic triterpenoid saponin, is the aglycone of astragaloside IV, a primary active component of Astragalus membranaceus. It is a notable telomerase activator and has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-viral properties. Its potential in age-associated diseases is a significant area of research.
Ganoderic Acid A is one of the most abundant and well-studied lanostane triterpenoids isolated from the medicinal mushroom Ganoderma lucidum. It is recognized for its diverse biological activities, including potent anti-cancer and anti-inflammatory effects.
Inotodiol , a lanostane-type triterpenoid, is a major bioactive constituent of the Chaga mushroom (Inonotus obliquus). It has been shown to possess significant anti-tumor, anti-inflammatory, and antiviral properties.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of Cyclothis compound, Ganoderic Acid A, and Inotodiol.
Table 1: Cytotoxicity of Lanostane Triterpenoids against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Citation |
| Cyclothis compound | HCT116 (p53+/+) (Colon) | MTT | ~50 µM | [1] |
| HCT116 (p53-/-) (Colon) | MTT | >50 µM | [1] | |
| Ganoderic Acid A | MDA-MB-231 (Breast) | MTT | 0.163 mmol/L (163 µM) at 48h | [2] |
| HepG2 (Liver) | CCK-8 | 187.6 µmol/L at 24h | [3] | |
| SMMC7721 (Liver) | CCK-8 | 158.9 µmol/L at 24h | [3] | |
| Inotodiol | HeLa (Cervical) | Cell Viability Assay | >25 µM | [4] |
| A549 (Lung) | SRB | Not specified, but active | [5] | |
| HepG2 (Liver) | SRB | 37.71 µg/mL (extract) | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific assay used, incubation times, and whether the pure compound or an extract was tested.
Table 2: Anti-inflammatory Activity of Lanostane Triterpenoids
| Compound | Cell Line | Assay | Endpoint | IC50 Value/Effect | Citation |
| Cyclothis compound | Aβ-injected mice brain | Western Blot | p-JNK, p-p38 | Significant reduction | [6] |
| Ganoderic Acid A | LPS-stimulated BV2 microglia | ELISA | Pro-inflammatory cytokines | Significant inhibition | [7] |
| LPS-stimulated RAW264.7 macrophages | Griess Assay | Nitric Oxide Production | Not specified | ||
| Inotodiol | LPS-stimulated RAW 264.7 macrophages | Griess Assay | Nitric Oxide Production | Not specified |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5x10³ to 1x10⁴ cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).[8][9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ atmosphere. During this time, viable cells will metabolize the MTT into formazan crystals.[8]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[8]
Griess Assay for Nitric Oxide (NO) Production
This assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). It is based on the diazotization reaction of sulfanilamide with nitrite in an acidic medium, followed by coupling with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Cell culture medium (phenol red-free)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent, typically LPS (e.g., 1 µg/mL), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in the cell culture medium.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant or the nitrite standards to each well. Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the standard curve. The percentage of NO inhibition is calculated as: [1 - (Nitrite concentration in treated cells / Nitrite concentration in LPS-stimulated control cells)] x 100. The IC50 value for NO inhibition can then be determined.
Signaling Pathway Visualizations
The following diagrams illustrate the known signaling pathways modulated by Cyclothis compound, Ganoderic Acid A, and Inotodiol.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inotodiol inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Content and Cytotoxic Activity on Various Cancer Cell Lines of Chaga (Inonotus obliquus) Growing on Betula pendula and Betula pubescens [mdpi.com]
- 6. Cyclothis compound, a Triterpenoid Saponin, Regulates Oxidative Stress, Neurotrophic Dysfunctions, Neuroinflammation and Apoptotic Cell Death in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Astragaloside IV and cyclothis compound stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types. | Semantic Scholar [semanticscholar.org]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
Validating Anticancer Activity: A Comparative Guide to (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol Analogs in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of lanostane-type triterpenoids, specifically focusing on Alisol B 23-acetate, a readily studied analog of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol. Due to the limited availability of in vivo data for the specified compound, this guide leverages data from its close structural analog to provide a meaningful comparison against standard-of-care chemotherapeutic agents in relevant animal models of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).
Comparative Efficacy in Animal Models
The following tables summarize the in vivo efficacy of Alisol B 23-acetate in comparison to standard chemotherapeutic agents in xenograft mouse models.
Table 1: Comparison of Anticancer Activity in Non-Small Cell Lung Cancer (A549) Xenograft Model
| Compound | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Key Findings |
| Alisol B 23-acetate | 0.4 g/kg, oral administration | 21 days | Significant inhibition of tumor volume and mass | Targeted CD11b/CD18, influencing macrophage polarization in the tumor microenvironment.[1] |
| Cisplatin | 3 mg/kg, intraperitoneal injection, twice a week | 21 days | ~54% | A standard chemotherapeutic agent for NSCLC, demonstrating notable tumor growth inhibition. |
| Cisplatin | 1 mg Pt/kg | 21 days | 54% | Showed significant in vivo antitumor efficacy.[2] |
Table 2: Comparison of Anticancer Activity in Hepatocellular Carcinoma (HepG2) Xenograft Model
| Compound | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition (TGI) | Key Findings |
| Alisol B 23-acetate | Not explicitly reported in a HepG2 xenograft model, but in vivo studies on SK-HEP-1 xenografts showed significant reduction in tumor volume and weight. | Not specified | Significant | Induced apoptosis in HCC cells.[3] |
| Doxorubicin | Not specified | Not specified | Significant suppression of tumor growth when combined with HIF-2 siRNA. | Combination therapy showed synergistic effects in suppressing tumor growth.[4] |
| Sorafenib | Not specified | Not specified | Disease stabilization and prevention of progression. | A standard of care for advanced HCC, though measurable tumor shrinkage is modest.[5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for reproducibility and comparison.
Non-Small Cell Lung Cancer (A549) Xenograft Model Protocol
-
Cell Culture: Human A549 lung carcinoma cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, typically 6-8 weeks old, are used.
-
Tumor Cell Inoculation: A suspension of A549 cells (typically 1 x 10^6 to 5 x 10^6 cells) in a sterile medium or PBS, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. The investigational compound (e.g., Alisol B 23-acetate) and the comparator drug (e.g., cisplatin) are administered according to the specified dosage and schedule.[6]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated. Tissues may be collected for further analysis (e.g., histology, western blotting).
Hepatocellular Carcinoma (HepG2) Xenograft Model Protocol
-
Cell Culture: Human HepG2 hepatocellular carcinoma cells are maintained in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C and 5% CO2.
-
Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice (6-8 weeks old), are utilized.
-
Tumor Cell Inoculation: A suspension of HepG2 cells (typically 1 x 10^6 to 1 x 10^7 cells) in serum-free medium, often mixed 1:1 with Matrigel, is subcutaneously injected into the flank of each mouse.[7][8]
-
Tumor Growth Monitoring: Tumor development is monitored by palpation, and tumor volume is measured periodically with calipers using the formula: (Length x Width^2) / 2.[8]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 75-100 mm³), mice are randomized into different treatment groups.[7]
-
Drug Administration: The test compound and standard-of-care drug (e.g., doxorubicin or sorafenib) are administered based on the predefined dosing regimen and route.
Mandatory Visualizations
Signaling Pathway
The anticancer activity of Alisol B and its derivatives is often attributed to the modulation of key signaling pathways that regulate cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently implicated target.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory points of Alisol B 23-acetate.
Experimental Workflow
A standardized workflow for evaluating the in vivo anticancer efficacy of a test compound in a xenograft model is essential for consistent and reliable results.
Caption: Standard experimental workflow for in vivo anticancer efficacy testing in a xenograft model.
References
- 1. CNTN-1 Upregulation Induced by Low-Dose Cisplatin Promotes Malignant Progression of Lung Adenocarcinoma Cells via Activation of Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Downregulating hypoxia‐inducible factor‐2α improves the efficacy of doxorubicin in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 20,24-Epoxylanostane and Structurally Related Triterpenoid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 20,24-epoxylanostane skeleton, a significant subclass of lanostane-type triterpenoids, has garnered considerable interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities range from enzyme inhibition to cytotoxic and anti-inflammatory effects, making them promising scaffolds for drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 20,24-epoxylanostane and closely related epoxy-dammarane derivatives, supported by experimental data and detailed methodologies.
I. Inhibition of α-Glucosidase and PTP1B by (20S,24R)-Epoxy-dammarane Derivatives
A recent study on (20S,24R)-epoxy-dammarane-3β,12β,25-triol, a structurally analogous compound to the 20,24-epoxylanostane series, has provided valuable insights into the SAR for α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) inhibition. Both enzymes are critical targets in the management of diabetes.
The inhibitory activities of a series of 42 synthesized (20S,24R)-epoxy-dammarane derivatives were evaluated. The following table summarizes the data for the parent compound and its most active derivatives.
| Compound | R¹ (C-3) | R² (C-12) | Other Modifications | α-Glucosidase IC₅₀ (µM) | PTP1B IC₅₀ (µM) |
| 1 (Parent) | OH | OH | - | >1000 | >400 |
| 8 | OAc | OAc | C-25 OAc | 489.8 | 319.7 |
| 15 | OH | OAc | - | >1000 | 201.5 |
| 26 | O-succinyl | OH | - | 467.7 | 269.1 |
| 42 | OH | OH | Ring E modified | >1000 | 134.9 |
| Acarbose | - | - | - | 465.3 | - |
| Suramin | - | - | - | - | 339.0 |
Data sourced from a study on (20S,24R)-epoxy-dammarane-3β,12β,25-triol derivatives[1][2].
SAR Analysis:
-
Acetylation: Acetylation of the hydroxyl groups at C-3, C-12, and C-25 (compound 8 ) significantly enhanced the inhibitory activity against both α-glucosidase and PTP1B compared to the parent compound 1 .[1][2]
-
Selective Acetylation: Selective acetylation at C-12 (compound 15 ) led to a notable increase in PTP1B inhibition but had no effect on α-glucosidase activity.[1][2]
-
Esterification at C-3: Introduction of a succinyl group at C-3 (compound 26 ) resulted in potent dual inhibition of both enzymes.[1][2]
-
Ring E Modification: Modification of the tetrahydrofuran ring (Ring E) in compound 42 led to the most potent and selective PTP1B inhibition, with an IC₅₀ value significantly lower than the positive control, suramin.[1][2]
II. Cytotoxic Activity of Lanostane Triterpenoids from Abies Species
Several lanostane-type triterpenoids, including those with epoxide functionalities, have been isolated from various species of the Abies genus and have demonstrated significant cytotoxic activities against a range of human cancer cell lines.
| Compound | Source | Cell Line | IC₅₀ (µM) |
| Lanosta-7,9(11),24-trien-26-oic acid | Abies holophylla | COLO-205 | 0.9 |
| LOVO | 4.2 | ||
| QGY-7703 | 2.0 | ||
| (23R,25R)-3,4-seco-9βH-Lanosta-4(28),7-dien-26,23-olid-3-oic acid | Abies holophylla | A549 | 14.7 |
| Abikorane A | Abies koreana | A549 | 9.62 |
| SK-OV-3 | 0.89 | ||
| SK-MEL-2 | 1.21 | ||
| HCT-116 | 2.35 | ||
| Unnamed Triterpenoid 1 | Abies faxoniana | MCF-7 | 7.5 |
| A549 | 8.7 |
Data compiled from studies on triterpenoids from Abies species[1][2][3].
SAR Insights (General):
-
The presence of α,β-unsaturated lactone moieties in the side chain appears to contribute to the cytotoxic activity.[3]
-
Modifications in the lanostane core, such as ring-opening (seco-lanostanes), also influence the cytotoxic potential.[1]
-
The specific substitution patterns and stereochemistry play a crucial role in determining the potency and selectivity against different cancer cell lines.[2]
III. Anti-inflammatory Activity of Lanostane Triterpenoids
Lanostane derivatives, particularly from medicinal fungi like Ganoderma lucidum and plants of the Abies genus, have shown promising anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Source | Assay | IC₅₀ (µM) |
| Abiesesquine A | Abies holophylla | NO Production in RAW264.7 | 113.1 |
| Abikorane B | Abies koreana | NO Production in RAW264.7 | 11.57 |
| Abikorane C | Abies koreana | NO Production in RAW264.7 | 15.16 |
| Ganosidone A Derivative 4 | Ganoderma lucidum | NO Production in RAW264.7 | ~50 (86.5% inhibition) |
| Ganosidone A Derivative 7 | Ganoderma lucidum | NO Production in RAW264.7 | ~50 (88.2% inhibition) |
Data from studies on terpenoids from Abies and Ganoderma species[1][2][4].
SAR Insights (General):
-
The anti-inflammatory activity of lanostane triterpenoids is often associated with their ability to suppress the expression of inducible nitric oxide synthase (iNOS).
-
The degree of oxidation and the nature of functional groups on the lanostane skeleton are key determinants of their anti-inflammatory potency.
Experimental Protocols
α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is determined by measuring the release of p-nitrophenol from p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
A reaction mixture containing 50 µL of phosphate buffer (0.1 M, pH 6.8), 10 µL of the test compound solution (in DMSO), and 20 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) is pre-incubated at 37 °C for 15 minutes.
-
The reaction is initiated by adding 20 µL of pNPG solution (5 mM in phosphate buffer).
-
The mixture is incubated at 37 °C for another 15 minutes.
-
The reaction is terminated by adding 80 µL of Na₂CO₃ solution (0.2 M).
-
The absorbance of the liberated p-nitrophenol is measured at 405 nm using a microplate reader.
-
Acarbose is used as a positive control. The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.
PTP1B Inhibition Assay
The PTP1B inhibitory assay is performed using p-nitrophenyl phosphate (pNPP) as the substrate.
-
The assay is conducted in a 96-well plate with a total volume of 100 µL.
-
10 µL of the test compound solution is mixed with 80 µL of a solution containing HEPES buffer (50 mM, pH 7.0), NaCl (100 mM), DTT (1 mM), and EDTA (1 mM).
-
10 µL of recombinant human PTP1B (2.5 µg/mL) is added, and the mixture is incubated at 37 °C for 10 minutes.
-
The reaction is started by the addition of 10 µL of pNPP (2 mM).
-
The plate is incubated at 37 °C for 30 minutes.
-
The reaction is stopped by adding 10 µL of NaOH solution (10 M).
-
The absorbance is measured at 405 nm.
-
Suramin is used as the positive control, and the IC₅₀ values are calculated.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cells is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cancer cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/mL and cultured for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
After treatment, the supernatant is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Visualizations
General Workflow for SAR Study of 20,24-Epoxylanostane Derivatives
Caption: Workflow for a typical structure-activity relationship study.
Signaling Pathway Inhibition by Bioactive Triterpenoids
Caption: Inhibition of the NF-κB signaling pathway by lanostane triterpenoids.
References
- 1. Sesquiterpenoids and triterpenoids from Abies holophylla and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids from the leaves of Abies koreana and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoids from Abies faxoniana and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory lanostane triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Astragenol and Commercial Anti-inflammatory Drugs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of Astragenol (Cyclothis compound) and commercial anti-inflammatory drugs, supported by experimental data and detailed methodologies.
Executive Summary
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Commercial anti-inflammatory drugs, primarily Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, are the cornerstone of treatment. However, their long-term use is associated with significant side effects. This compound, a natural triterpenoid saponin derived from Astragalus membranaceus, has emerged as a promising alternative with potent anti-inflammatory properties and a potentially more favorable safety profile. This guide delves into a comparative analysis of their mechanisms of action, efficacy based on in vivo and in vitro studies, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Tale of Different Pathways
Commercial anti-inflammatory drugs and this compound exert their effects through distinct molecular pathways.
Commercial Anti-inflammatory Drugs:
-
NSAIDs (e.g., Ibuprofen, Diclofenac): The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[[“]] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[[“]] By blocking COX enzymes, NSAIDs reduce the production of these pro-inflammatory molecules.[[“]]
-
Corticosteroids (e.g., Dexamethasone): Corticosteroids function by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes, such as those for cytokines and chemokines.
This compound (Cyclothis compound):
This compound's anti-inflammatory effects are multifactorial and primarily involve the modulation of key signaling pathways:
-
Inhibition of NF-κB and MAPK Pathways: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
-
NLRP3 Inflammasome Inhibition: this compound can inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Below is a diagram illustrating the distinct signaling pathways targeted by NSAIDs and this compound.
Caption: Mechanisms of NSAIDs and this compound.
Comparative Efficacy: In Vivo and In Vitro Evidence
The anti-inflammatory efficacy of this compound and commercial drugs has been evaluated in various preclinical models.
In Vivo Studies: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Quantitative Data:
| Treatment | Dose (mg/kg) | Time (hours) | % Inhibition of Paw Edema | Reference |
| Control (Carrageenan) | - | 1-5 | 0 | [2] |
| Indomethacin | 10 | 3 | 45.8 | [2] |
| Astragalus ibrahimianus extract | 1000 | 3 | 23.4 | [2] |
| Diclofenac | 5 | 3 | 56.17 ± 3.89 | [3] |
| Diclofenac | 20 | 3 | 71.82 ± 6.53 | [3] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200g) are used.
-
Grouping: Animals are divided into control, standard, and test groups (n=6 per group).
-
Drug Administration:
-
Control group receives the vehicle (e.g., 1% carboxymethyl cellulose).
-
Standard group receives a reference drug like Indomethacin (10 mg/kg, p.o.) or Diclofenac (20 mg/kg, p.o.).
-
Test groups receive different doses of the test compound (e.g., Astragalus extract).
-
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the test group.
The workflow for this in vivo experiment is depicted below.
Caption: Carrageenan Paw Edema Workflow.
In Vitro Studies: Inhibition of Inflammatory Mediators
In vitro assays using cell lines like RAW 264.7 murine macrophages are crucial for elucidating the molecular mechanisms of anti-inflammatory agents.
Quantitative Data:
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Ibuprofen | COX-1 Inhibition | - | 15 µM | |
| Ibuprofen | COX-2 Inhibition | - | 35 µM | |
| Diclofenac | COX-1 Inhibition | - | 0.8 µM | |
| Diclofenac | COX-2 Inhibition | - | 0.04 µM | |
| Dexamethasone | TNF-α Inhibition | Bovine Glomerular Endothelial Cells | 0.8 nM | [4] |
| Cyclothis compound | Nitric Oxide Inhibition | RAW 264.7 | Not directly reported | |
| Cyclothis compound | TNF-α, IL-6 Inhibition | RAW 264.7 | Not directly reported |
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Cyclothis compound) or a standard inhibitor (e.g., L-NMMA) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce inflammation, and the cells are incubated for another 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite (a stable product of nitric oxide) is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of nitric oxide production is then calculated.
Experimental Protocol: Measurement of TNF-α and IL-6 by ELISA
-
Sample Collection: Cell culture supernatants from the in vitro assay described above are collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for TNF-α or IL-6.
-
The plate is washed, and the collected supernatants and standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength.
-
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
The logical flow of these in vitro experiments is illustrated below.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Conclusion and Future Directions
The available evidence suggests that this compound (Cyclothis compound) possesses significant anti-inflammatory properties that are mechanistically distinct from those of conventional NSAIDs and corticosteroids. Its ability to target multiple signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, highlights its potential as a multi-target therapeutic agent.
While preclinical in vivo and in vitro studies are promising, there is a clear need for more direct comparative studies that quantify the efficacy of pure Cyclothis compound against widely used commercial anti-inflammatory drugs under standardized experimental conditions. Such studies will be crucial for establishing its relative potency and therapeutic potential. Furthermore, comprehensive long-term safety and pharmacokinetic studies in humans are necessary to validate its clinical utility as a safer alternative for the management of chronic inflammatory diseases. The development of more water-soluble derivatives of Cyclothis compound could also enhance its bioavailability and therapeutic efficacy.
References
- 1. consensus.app [consensus.app]
- 2. mdpi.com [mdpi.com]
- 3. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Neurotrophic Effects: A Methodological Guide for (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol
A comprehensive review of publicly available scientific literature and databases reveals no direct independent verification of the neurotrophic effects of the specific compound (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, also known as Astragenol. This compound has been identified in Astragalus mongholicus and Astragalus membranaceus. While direct evidence is lacking for this particular molecule, the broader class of lanostane-type triterpenoids, particularly those isolated from medicinal mushrooms such as Ganoderma species, has been a subject of investigation for neuroprotective and neurotrophic properties.[1][2][3][4][5] This provides a scientific rationale for exploring the potential neurotrophic activity of this compound.
This guide outlines a standard methodological approach for the independent verification of the neurotrophic effects of a novel compound like (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol. It details the necessary experimental protocols, data presentation strategies, and potential signaling pathways to investigate, providing a framework for researchers, scientists, and drug development professionals.
Experimental Workflow for Assessing Neurotrophic Activity
A typical workflow to assess the neurotrophic potential of a compound involves a series of in vitro assays to establish its effects on neuronal survival, differentiation, and function, followed by mechanistic studies to understand its mode of action.
Caption: A generalized experimental workflow for the verification of neurotrophic effects.
Detailed Experimental Protocols and Data Presentation
Neurite Outgrowth Assay
This assay is fundamental for determining if a compound can promote the growth of axons and dendrites, a hallmark of neurotrophic activity.
Experimental Protocol:
-
Cell Culture: Primary neurons (e.g., rat cortical neurons) or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) are cultured in appropriate media. For PC12 cells, nerve growth factor (NGF) is often used as a positive control.
-
Compound Treatment: Cells are treated with varying concentrations of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol. A vehicle control (e.g., DMSO) and a positive control (e.g., NGF for PC12 cells, BDNF for primary neurons) are included.
-
Incubation: Cells are incubated for a period sufficient to allow for neurite extension (typically 24-72 hours).
-
Immunofluorescence Staining: Cells are fixed and stained with antibodies against neuronal markers, such as β-III tubulin, to visualize neurons and their processes. A nuclear counterstain (e.g., DAPI) is also used.
-
Image Acquisition and Analysis: Images are captured using a high-content imaging system or a fluorescence microscope. Neurite length and branching are quantified using automated image analysis software.
Data Presentation:
The quantitative data should be summarized in a table comparing the effects of different concentrations of the test compound with controls.
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Percentage of Neurite-Bearing Cells |
| Vehicle Control | - | 50.2 ± 4.5 | 15.3 ± 2.1 |
| Positive Control (NGF) | 50 ng/mL | 125.8 ± 9.7 | 65.7 ± 5.3 |
| Test Compound | 1 | 65.4 ± 5.1 | 22.1 ± 2.8 |
| Test Compound | 10 | 98.9 ± 7.8 | 48.6 ± 4.2 |
| Test Compound | 50 | 115.3 ± 8.9 | 60.2 ± 5.0 |
Neuronal Survival Assay
This assay assesses the ability of the compound to protect neurons from cell death induced by neurotoxic insults or growth factor withdrawal.
Experimental Protocol:
-
Cell Culture and Stress Induction: Primary neurons are cultured and then subjected to a stressor, such as serum deprivation, oxidative stress (e.g., H₂O₂ treatment), or excitotoxicity (e.g., glutamate treatment).
-
Compound Treatment: Cells are co-treated with the stressor and different concentrations of the test compound.
-
Incubation: Cells are incubated for 24-48 hours.
-
Viability Assessment: Cell viability is measured using a quantitative assay, such as the MTT assay, which measures mitochondrial metabolic activity, or by counting viable cells after staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1).
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control (No Stress) | - | 100 |
| Stressor Only | - | 45.2 ± 3.8 |
| Positive Control (e.g., Trolox) | 10 | 78.5 ± 6.1 |
| Test Compound | 1 | 55.7 ± 4.2 |
| Test Compound | 10 | 72.3 ± 5.5 |
| Test Compound | 50 | 85.1 ± 6.9 |
Investigating the Mechanism of Action: Signaling Pathway Analysis
Understanding the molecular pathways activated by the compound is crucial. Neurotrophic factors typically exert their effects through receptor tyrosine kinases (e.g., TrkA, TrkB) and downstream signaling cascades.
Experimental Protocol:
-
Cell Lysis: Neuronal cells treated with the compound are lysed at various time points.
-
Western Blotting: The cell lysates are analyzed by Western blotting using antibodies specific for key signaling proteins and their phosphorylated (activated) forms. Important pathways to investigate include the MAPK/ERK and PI3K/Akt pathways.
-
Densitometry: The intensity of the protein bands is quantified to determine the level of protein activation.
Hypothetical Signaling Pathway:
The following diagram illustrates a potential signaling cascade that could be activated by a neurotrophic compound.
Caption: A potential signaling pathway for a neurotrophic compound.
Conclusion
While there is currently no direct evidence for the neurotrophic effects of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol, its structural relationship to other bioactive lanostane triterpenoids suggests that it is a candidate for investigation. The experimental framework provided in this guide offers a robust approach to independently verify its potential neurotrophic properties. Rigorous and systematic evaluation using the described in vitro assays and mechanistic studies is essential to determine its efficacy and mechanism of action, thereby providing the necessary data for comparison with other neurotrophic agents.
References
- 1. Neurotrophic and Immunomodulatory Lanostane Triterpenoids from Wood-Inhabiting Basidiomycota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] The Biological Activity of Ganoderma lucidum on Neurodegenerative Diseases: The Interplay between Different Active Compounds and the Pathological Hallmarks | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Lanostane triterpenoids from Ganoderma lucidum and their inhibitory effects against FAAH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic versus Natural Astragenol Purity
In the realm of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring safety, efficacy, and reproducibility of results. Astragenol, a potent telomerase activator with significant anti-aging and immunomodulatory properties, is available in both synthetic and natural forms. This guide provides a comprehensive benchmark of the purity of synthetic versus natural this compound, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their studies. For the purpose of this guide, "this compound" will refer to Cyclothis compound, its scientifically recognized name.
Data Presentation: Purity and Impurity Profile
The purity of this compound is a critical factor that can influence experimental outcomes. Synthetic routes often allow for greater control over the final product's purity, while natural extracts, derived from Astragalus membranaceus, present a more complex purification challenge.
| Parameter | Synthetic this compound | Natural this compound | Source of Data |
| Typical Purity | ≥ 99% (by HPLC)[1] | Variable, dependent on purification | General knowledge from phytochemical extraction |
| Common Impurities | Residual starting materials, reaction byproducts (e.g., isomers, degradation products)[2] | Other co-extracted phytochemicals (e.g., other saponins, flavonoids, polysaccharides)[3] | [2][3] |
| Identified Impurities | A study identified 15 impurities in semi-synthetic Cyclothis compound, including isomers and degradation products.[2] | The complex matrix of the natural source contains numerous compounds that can be considered impurities if not completely removed.[3] | [2][3] |
Experimental Protocols
Accurate determination of this compound purity relies on robust analytical methodologies. The following are key experimental protocols for assessing the purity and structure of this compound samples.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for quantifying the purity of chemical compounds.
-
Objective: To determine the percentage purity of this compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD). CAD is particularly useful as this compound lacks a strong chromophore.[4]
-
Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm or CAD.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in methanol.
-
Analysis: Inject the standard solution to establish retention time and response. Inject the sample solution. The purity is calculated based on the area of the this compound peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds, which may be present as impurities.
-
Objective: To identify and quantify potential volatile impurities in this compound samples.
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Method:
-
Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 300°C) to elute a wide range of compounds.
-
Injection: Splitless injection of the sample solution.
-
MS Detection: Electron Ionization (EI) mode with a mass range of m/z 40-500.
-
Sample Preparation: Derivatization may be necessary for non-volatile compounds. The sample is dissolved in a suitable organic solvent.
-
Analysis: Identification of impurities is achieved by comparing their mass spectra with a spectral library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation
NMR spectroscopy is an indispensable tool for the structural confirmation of the this compound molecule and can also be used for quantitative analysis (qNMR).
-
Objective: To confirm the chemical structure of this compound and identify any structurally related impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments: Acquire a suite of NMR spectra, including:
-
¹H NMR: To observe the proton environment.
-
¹³C NMR: To observe the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the structure.
-
-
Analysis: The chemical shifts, coupling constants, and correlations in the NMR spectra are compared with established data for this compound to confirm its identity. The presence of unexpected signals may indicate impurities.
-
Mandatory Visualizations
This compound Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways within the cell. The diagram below illustrates the primary pathways involved in its mechanism of action, including the MAPK/ERK and PI3K/Akt pathways.[5][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Astragalus - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cyclothis compound, Which Is a Pre-Clinical Candidate for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclothis compound: An exciting novel candidate for age-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of different lanostane triterpenoids in immunomodulation assays
For Researchers, Scientists, and Drug Development Professionals
Lanostane triterpenoids, a class of tetracyclic triterpenoids, are extensively investigated for their diverse pharmacological activities, with immunomodulation being a prominent area of research. These compounds, primarily isolated from medicinal mushrooms like Ganoderma and Poria species, exhibit significant potential in regulating immune responses. This guide provides a head-to-head comparison of different lanostane triterpenoids based on their performance in key immunomodulation assays, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Effects on Nitric Oxide Production
Nitric oxide (NO) is a critical signaling molecule in the immune system, and its overproduction by macrophages can lead to inflammation. The inhibitory effect of lanostane triterpenoids on lipopolysaccharide (LPS)-induced NO production in microglia and macrophage cell lines is a key indicator of their anti-inflammatory potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a range of lanostane triterpenoids.
| Lanostane Triterpenoid | Source Organism | Assay System | IC50 (µM) |
| A series of 29 lanostane triterpenoids | Ganoderma curtisii | LPS-induced BV-2 microglia | 3.65 ± 0.41 to 28.04 ± 2.81[1] |
| Poricoic acid GM | Wolfiporia cocos | LPS-induced RAW264.7 macrophages | 9.73[2] |
| Applanoic acid E | Ganoderma applanatum | LPS-induced BV-2 cells | Inhibitory effects observed[3] |
| 16,17-dehydroapplanone E | Ganoderma applanatum | LPS-induced BV-2 cells | Inhibitory effects observed[3] |
| Methyl applaniate B | Ganoderma applanatum | LPS-induced BV-2 cells | Inhibitory effects observed[3] |
Immunomodulatory Effects on Cytokine Production
Several lanostane triterpenoids have demonstrated the ability to modulate the production of pro-inflammatory and anti-inflammatory cytokines. While a direct head-to-head quantitative comparison across a wide range of these compounds is limited in the current literature, studies on individual or small groups of triterpenoids provide valuable insights into their specific effects.
Poricoic acid GM , isolated from Wolfiporia cocos, has been shown to significantly inhibit the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in LPS-induced RAW264.7 macrophages[2].
Inotodiol , a lanostane-type triterpenoid from the Chaga mushroom (Inonotus obliquus), has been found to repress the gene expression of IL-1β, IL-6, and IL-8 in human keratinocytes stimulated with TNF-α[4]. In the same study, inotodiol also suppressed the UVB-induced overexpression of pro-inflammatory cytokines[4].
These findings highlight the potential of lanostane triterpenoids to mitigate inflammatory responses by targeting key cytokine signaling pathways.
Signaling Pathway Modulation
The immunomodulatory effects of lanostane triterpenoids are often mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: Poricoic acid GM has been observed to suppress the phosphorylation of the IκBα protein. This action prevents the translocation of the NF-κB complex into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes[2].
MAPK Signaling Pathway: The MAPK pathway is also implicated in the anti-inflammatory action of poricoic acid GM, suggesting a multi-target mechanism for its immunomodulatory effects[2].
Below are diagrams illustrating the experimental workflow for assessing immunomodulatory activity and the NF-κB signaling pathway targeted by these compounds.
Caption: Experimental workflow for immunomodulation assays.
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Protocols
Nitric Oxide (NO) Production Assay
This protocol is based on the Griess assay, which measures nitrite, a stable and nonvolatile breakdown product of NO.
1. Cell Culture and Treatment:
-
Seed RAW264.7 or BV-2 microglia cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the lanostane triterpenoids for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
2. Griess Reagent Preparation:
-
Prepare Griess Reagent by mixing equal volumes of solution A (1% sulfanilamide in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
3. Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the prepared Griess Reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Quantification:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This is a general protocol for a sandwich ELISA, which is commonly used for cytokine quantification. Specific details may vary depending on the commercial kit used.
1. Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.
-
Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer.
2. Sample and Standard Incubation:
-
Add cell culture supernatants (collected as in the NO assay) and a series of known cytokine standards to the wells.
-
Incubate for a specified time to allow the cytokine to bind to the capture antibody.
3. Detection:
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody specific for a different epitope on the cytokine.
-
Incubate to allow the detection antibody to bind to the captured cytokine.
4. Signal Generation:
-
Wash the plate again.
-
Add an enzyme-linked avidin (e.g., streptavidin-horseradish peroxidase).
-
Incubate to allow binding to the biotinylated detection antibody.
5. Substrate Reaction and Measurement:
-
Wash the plate to remove unbound enzyme conjugate.
-
Add a substrate solution (e.g., TMB) that will produce a colored product upon reaction with the enzyme.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
6. Quantification:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the samples from the standard curve.
References
- 1. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanostane-type triterpenoids from Ganoderma applanatum and their inhibitory activities on NO production in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Replicating published findings on the bioactivity of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol
This guide provides a comparative analysis of the bioactivity of selected lanostane triterpenoids, with a focus on Ganoderic Acid A, a representative compound from this class. Due to the limited published data on "(3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol," this document will focus on well-researched analogues to provide a framework for experimental replication and comparison. The content is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.
Data Presentation: Comparative Cytotoxicity of Lanostane Triterpenoids
The following tables summarize the cytotoxic activity of Ganoderic Acid A and other lanostane triterpenoids against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Ganoderic Acid A against Human Hepatocellular Carcinoma Cells [1]
| Cell Line | Incubation Time (hours) | IC50 (µmol/l) |
| HepG2 | 24 | 187.6 |
| 48 | 203.5 | |
| SMMC7721 | 24 | 158.9 |
| 48 | 139.4 |
Table 2: Cytotoxicity of Various Lanostanoid Triterpenes from Ganoderma lucidum [2]
| Compound | Cell Line | IC50 (µM) |
| 18 Lanostanoid Triterpenes (unspecified) | p388 | 8 - 25 |
| Hela | 8 - 25 | |
| BEL-7402 | 8 - 25 | |
| SGC-7901 | 8 - 25 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of published findings.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Lanostane triterpenoid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the lanostane triterpenoid in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[3]
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
Lanostane triterpenoid
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of the lanostane triterpenoid for the specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.
Materials:
-
Cancer cell lines
-
Lanostane triterpenoid
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-PI3K, p-AKT, p-mTOR, p53, Bax, Bcl-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the lanostane triterpenoid at various concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by certain lanostane triterpenoids.
Caption: Experimental workflow for assessing the bioactivity of lanostane triterpenoids.
Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by Ganoderic Acid A.
References
Safety Operating Guide
Navigating the Disposal of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol necessitates a cautious approach to its disposal, grounded in the compound's chemical characteristics and general laboratory safety protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of this complex organic molecule safely and effectively.
Due to the lack of a dedicated SDS, the following procedures are based on the known properties of its chemical class, lanostane-type triterpenoids, and the presence of an epoxy functional group. As with any laboratory chemical, it is imperative to handle this compound as potentially hazardous.
Hazard Assessment and Classification
| Hazard Category | Classification | Justification |
| Physical Hazards | Likely Non-reactive | Based on the general stability of similar organic compounds. However, incompatibility with strong oxidizing agents should be assumed. |
| Health Hazards | Potential Irritant, Potential Cytotoxicity | Lanostane triterpenoids have shown biological activity.[1][2] Direct contact with skin, eyes, and inhalation should be avoided. |
| Environmental Hazards | Unknown | The ecological impact is not documented. As a precaution, it should not be released into the environment. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
2. Waste Identification and Segregation:
-
This compound should be disposed of as non-halogenated organic waste .
-
Do not mix this waste with halogenated solvents or other incompatible chemical waste streams.[3]
-
If the compound is in a solid form, it should be collected as solid chemical waste. If it is dissolved in a non-halogenated solvent, it should be collected as liquid chemical waste.
3. Waste Collection and Container Management:
-
Use a designated, properly labeled waste container for non-halogenated organic waste.
-
The container must be made of a material compatible with the waste and have a secure, tight-fitting lid.
-
The container should be stored in a well-ventilated area, such as a fume hood, away from sources of ignition.[4][5]
4. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name: "(3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol," and the approximate concentration and quantity.
-
Include the date when the waste was first added to the container.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][6]
-
Never pour chemical waste down the drain or dispose of it in the regular trash.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol.
References
- 1. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Essential Safety and Operational Guidance for Handling (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, operation, and disposal of (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. The following guidelines are based on best practices for handling solid chemical compounds of unknown toxicity.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of any chemical. For a compound with unknown toxicological properties, a comprehensive PPE strategy is vital to ensure personnel safety. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator (if not handled in a fume hood). A full-face respirator offers a higher protection factor. | To prevent inhalation of airborne particles. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect eyes and face from splashes and airborne particles.[1] |
| Skin and Body Protection | Chemical-resistant lab coat or gown, long pants, and closed-toe shoes. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended. | To prevent skin contact with the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to wear two pairs of gloves (double-gloving). | To protect hands from direct contact with the chemical. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have a chemical spill kit readily accessible.
-
-
Handling the Compound :
-
Before handling, visually inspect the container for any damage.
-
Carefully open the container within the fume hood to avoid generating dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid compound. Avoid direct contact.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
Securely close the container.
-
Decontaminate the work area, including all equipment used, with an appropriate solvent.
-
Remove PPE in a manner that avoids self-contamination, disposing of single-use items in designated hazardous waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste generated from handling (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol must be treated as hazardous waste.
-
Solid Waste : Contaminated consumables (e.g., weighing paper, gloves, wipes) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing the compound and any solvents used for decontamination should be collected in a labeled, sealed hazardous waste container.
-
Disposal Method : All hazardous waste must be disposed of through an approved hazardous waste disposal service, following all local, state, and federal regulations. Incineration is often the preferred method for organic compounds.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling a solid chemical of unknown toxicity.
Caption: Workflow for handling (3beta,6alpha,16beta,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
